WSB1 Degrader 1
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-bis(4-methoxy-3-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13-11-15(5-8-18(13)24-3)17-7-10-20(22)23-21(17)16-6-9-19(25-4)14(2)12-16/h5-12H,1-4H3,(H2,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHCLHXXUVPUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(N=C(C=C2)N)C3=CC(=C(C=C3)OC)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Oncogenic Role of WSB1 E3 Ligase in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat and SOCS box-containing protein 1 (WSB1) is an E3 ubiquitin ligase that has emerged as a critical player in cancer progression. As a substrate recognition component of the Elongin B/C-Cullin 5-SOCS box (ECS) E3 ubiquitin ligase complex, WSB1 mediates the ubiquitination and subsequent proteasomal degradation of its target proteins.[1] Dysregulation of WSB1 has been implicated in the tumorigenesis of various cancers, including pancreatic, lung, breast, and osteosarcoma, by promoting cell proliferation, metastasis, and chemoresistance.[1][2][3] This technical guide provides an in-depth overview of the function of WSB1 in cancer, focusing on its core signaling pathways, quantitative data from key studies, and detailed experimental methodologies.
Core Signaling Pathways Involving WSB1 in Cancer
WSB1 exerts its oncogenic functions by targeting several key tumor-suppressor proteins for degradation. The most well-characterized signaling axis involves the von Hippel-Lindau (pVHL) tumor suppressor and the hypoxia-inducible factor 1-alpha (HIF-1α).
The WSB1-pVHL-HIF-1α Axis
Under normoxic conditions, pVHL, as part of an E3 ligase complex, targets the alpha subunit of HIF-1 for ubiquitination and degradation. However, in many cancers, HIF-1α is stabilized even in the presence of oxygen, promoting angiogenesis, metabolic reprogramming, and metastasis.[4] WSB1 has been identified as a crucial negative regulator of pVHL.[1] WSB1 directly interacts with pVHL, mediating its ubiquitination and proteasomal degradation.[1] This action of WSB1 leads to the stabilization of HIF-1α under both normoxic and hypoxic conditions.[4] Stabilized HIF-1α then translocates to the nucleus and activates the transcription of its target genes, which are involved in tumor progression, including invasion and metastasis.[1][4] Furthermore, HIF-1 can transcriptionally upregulate WSB1, creating a positive feedback loop that further enhances HIF-1α activity and promotes cancer aggressiveness.[1][3]
Caption: The WSB1-pVHL-HIF-1α signaling pathway in cancer.
WSB1 and the DNA Damage Response: Targeting ATM
Oncogene-induced senescence (OIS) is a critical barrier to tumorigenesis, often triggered by the DNA damage response (DDR). The ataxia-telangiectasia mutated (ATM) kinase is a central component of the DDR. Recent studies have shown that WSB1 can overcome OIS by targeting ATM for ubiquitination and degradation.[5][6] This degradation of ATM blunts the DDR, allowing cells to bypass senescence and continue to proliferate, ultimately contributing to cellular transformation and tumor development.[5]
Caption: WSB1 promotes tumorigenesis by targeting ATM for degradation.
Other Key Substrates of WSB1 in Cancer
-
Homeodomain-interacting protein kinase 2 (HIPK2): WSB1 mediates the ubiquitination and degradation of HIPK2, a kinase that can phosphorylate and activate the tumor suppressor p53. By degrading HIPK2, WSB1 can suppress p53-mediated apoptosis, thereby promoting cancer cell survival and chemoresistance.[3]
-
Rho GDP dissociation inhibitor 2 (RhoGDI2): In osteosarcoma, hypoxia-induced WSB1 targets RhoGDI2 for degradation. The downregulation of RhoGDI2, a negative regulator of Rho GTPases, leads to increased cancer cell motility and metastasis.
-
Type 2 Iodothyronine Deiodinase (DIO2): In colorectal cancer, WSB1-mediated ubiquitination and degradation of DIO2 has been shown to block thyroid hormone signaling, which in turn promotes cancer stemness and metastasis.
Quantitative Data on WSB1 Function in Cancer
The following tables summarize key quantitative findings from studies investigating the role of WSB1 in various cancers.
Table 1: Correlation of WSB1 Expression with Clinical Outcomes
| Cancer Type | Patient Cohort | Finding | p-value | Reference |
| Breast Cancer (ER-) | N/A | High WSB1 expression associated with lower metastasis-free survival. | 0.003 | [7] |
| Breast Cancer (PR-) | N/A | High WSB1 expression associated with lower metastasis-free survival. | 0.019 | [7] |
| Colon Cancer | N/A | High WSB1 expression associated with lower metastasis-free survival. | 0.0455 | [7] |
| Lung Adenocarcinoma | 56 patients | High WSB1 expression correlates with poor prognosis. | N/A | [7] |
| Melanoma | 83 patients | WSB1 level is significantly higher in metastatic tissues than in primary tissues. | < 0.0001 | [7] |
| Prostate Cancer | 171 patients | WSB1 level is significantly higher in metastatic tissues than in primary tissues. | 0.006 | [7] |
| Urinary Bladder Cancer | 37 patients | WSB1 level is significantly higher in metastatic tissues than in primary tissues. | < 0.0001 | [7] |
Table 2: Impact of WSB1 on Target Gene and Protein Expression
| Cell Line | Experimental Condition | Target | Change in Expression | Reference |
| HEK293T | WSB1 overexpression | pVHL protein | Decreased | [8] |
| HEK293T | WSB1 overexpression | HIF-1α protein | Increased | [8] |
| HEK293T | WSB1 shRNA | pVHL protein | Increased | [8] |
| HEK293T | WSB1 shRNA | HIF-1α protein | Decreased | [7] |
| HEK293T | WSB1 overexpression | VEGFA mRNA | Increased | [7] |
| HEK293T | WSB1 overexpression | ALDOC mRNA | Increased | [7] |
| HEK293T | WSB1 overexpression | CA9 mRNA | Increased | [7] |
| HEK293T | WSB1 shRNA | VEGFA mRNA | Decreased | [7] |
| HEK293T | WSB1 shRNA | ALDOC mRNA | Decreased | [7] |
| HEK293T | WSB1 shRNA | CA9 mRNA | Decreased | [7] |
| HCC cells | Hypoxia + WSB1 shRNA | HIPK2 protein | Rescued (Increased) | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the function of WSB1 in cancer.
Co-Immunoprecipitation (Co-IP) to Detect WSB1-Substrate Interaction
Caption: Workflow for Co-immunoprecipitation.
Protocol:
-
Cell Lysis:
-
Culture HEK293T cells co-transfected with plasmids expressing tagged WSB1 (e.g., Myc-WSB1) and its potential substrate (e.g., HA-pVHL).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Incubate the clarified cell lysate with an antibody against the tag on WSB1 (e.g., anti-Myc antibody) for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three to five times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against the tags of both WSB1 and its substrate (e.g., anti-Myc and anti-HA antibodies) to detect the interaction.
-
In Vivo Ubiquitination Assay
Protocol:
-
Cell Transfection and Treatment:
-
Co-transfect HEK293T cells with plasmids expressing His-tagged ubiquitin, FLAG-tagged WSB1, and the substrate of interest (e.g., HA-pVHL).
-
24 hours post-transfection, treat the cells with a proteasome inhibitor (e.g., 20 µM MG132) for 4-6 hours to allow accumulation of ubiquitinated proteins.
-
-
Denaturing Lysis:
-
Lyse the cells in a denaturing buffer (e.g., 8 M urea, 0.1 M NaH2PO4, 0.01 M Tris-HCl, pH 8.0) to disrupt protein-protein interactions.
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Sonicate the lysate to shear DNA and reduce viscosity.
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-
Ni-NTA Pulldown:
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with Ni-NTA agarose beads for 2-4 hours at room temperature to pull down His-tagged ubiquitinated proteins.
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-
Washing and Elution:
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Wash the beads sequentially with buffers of decreasing pH (e.g., pH 8.0, then pH 6.3) containing urea to remove non-specifically bound proteins.
-
Elute the ubiquitinated proteins with a low pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluate by Western blotting using an antibody against the substrate to detect its polyubiquitination.
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Transwell Migration and Invasion Assay
Protocol:
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Cell Preparation:
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Culture cancer cells (e.g., osteosarcoma cells) stably overexpressing WSB1 or a control vector.
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Starve the cells in serum-free medium for 12-24 hours prior to the assay.
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Assay Setup:
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For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
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Add serum-free medium to the upper chamber and medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
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Seed the starved cells into the upper chamber.
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Incubation and Staining:
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Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
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Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
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Fix the migrated/invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.
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Quantification:
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Count the number of stained cells in several random fields under a microscope.
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Alternatively, elute the crystal violet stain and measure the absorbance to quantify the relative number of migrated/invaded cells.
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Conclusion
WSB1 E3 ligase is a multifaceted oncogenic protein that promotes cancer progression through the degradation of key tumor suppressor proteins. Its central role in activating the HIF-1α pathway and overcoming oncogene-induced senescence makes it an attractive therapeutic target. The detailed understanding of its signaling pathways and the availability of robust experimental protocols are crucial for the development of novel anti-cancer strategies aimed at inhibiting WSB1 function. Further research into the expanding list of WSB1 substrates and its role in different cancer contexts will undoubtedly provide new avenues for therapeutic intervention.
References
- 1. WSB1 promotes tumor metastasis by inducing pVHL degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. HIF1 regulates WSB-1 expression to promote hypoxia-induced chemoresistance in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WSB1 overcomes oncogene-induced senescence by targeting ATM for degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WSB1 overcomes oncogene-induced senescence by targeting ATM for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
WSB1 protein structure and domains
An In-Depth Technical Guide to the WSB1 Protein: Structure, Domains, and Function
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
WD repeat and SOCS box-containing protein 1 (WSB1) is a crucial substrate recognition component of the Elongin-Cullin-SOCS (ECS) E3 ubiquitin ligase complexes.[1][2] Structurally characterized by an N-terminal series of WD40 repeats and a C-terminal Suppressor of Cytokine Signaling (SOCS) box, WSB1 is pivotal in mediating the ubiquitination and subsequent proteasomal degradation of a diverse array of target proteins.[2][3] Its involvement spans critical cellular processes, including thyroid hormone homeostasis, the hypoxia response, and immune regulation.[4][5] Notably, WSB1 is a direct transcriptional target of Hypoxia-Inducible Factor 1 (HIF-1) and participates in a positive feedback loop by targeting the von Hippel-Lindau (VHL) tumor suppressor for degradation, thereby stabilizing HIF-1α.[5][6][7] This guide provides a comprehensive overview of the WSB1 protein, detailing its domain architecture, molecular functions, involvement in key signaling pathways, and the experimental protocols used for its characterization.
WSB1 Protein Structure and Domains
WSB1's primary structure consists of two principal functional domains: the WD40 repeat domain, which is responsible for substrate specificity, and the SOCS box, which serves as the assembly point for the ubiquitin ligase machinery.[8][9] The protein is highly conserved across species, with human and mouse WSB1 sharing 96.29% sequence similarity.[5]
Domain Architecture
The canonical structure of WSB1 features its domains arranged in a defined N-terminal to C-terminal orientation.
Caption: Linear domain structure of the WSB1 protein.
Quantitative Domain Summary
The structural and functional characteristics of WSB1's core domains are summarized below.
| Domain | Key Structural Features | Primary Function | Interacting Partners |
| WD40 Repeat Domain | Comprises approximately seven WD40 repeats, forming a seven-bladed β-propeller structure.[10] | Substrate recognition and binding.[10][11] | DIO2, HIPK2, VHL, ATM, methylated RelA.[5][9][10][11] |
| SOCS Box | A ~40 amino acid C-terminal motif containing a BC box and a Cullin box.[5] | Recruits the core E3 ubiquitin ligase complex.[5][10] | Elongin B, Elongin C, Cullin 5 (CUL5), RBX1.[1][5][12] |
Molecular Function and Signaling Pathways
WSB1 functions as an E3 ubiquitin ligase substrate-recognition subunit, primarily within a Cullin 5-based complex. This complex, often referred to as ECS(WSB1), catalyzes the covalent attachment of ubiquitin to target proteins, marking them for degradation by the 26S proteasome.
The ECS(WSB1) E3 Ubiquitin Ligase Complex
The assembly of the functional E3 ligase complex is a modular process. The SOCS box of WSB1 binds to the Elongin B/C heterodimer, which in turn recruits the scaffold protein CUL5. CUL5 is associated with the RING-box protein 1 (RBX1), which binds and activates an E2 ubiquitin-conjugating enzyme.[5][10][12] The WD40 domain of WSB1 simultaneously binds to a specific substrate, bringing it into proximity for ubiquitination.
Caption: Assembly of the ECS(WSB1) E3 ubiquitin ligase complex.
Role in Hypoxia and HIF-1α Regulation
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and promotes the expression of genes that facilitate adaptation to low oxygen, including WSB1.[5][7] WSB1, in turn, contributes to a positive feedback mechanism by targeting the VHL protein for ubiquitination and degradation.[5][6] Since VHL is the E3 ligase that targets HIF-1α for degradation under normal oxygen levels, its destruction by WSB1 leads to further HIF-1α stabilization and activity.[5][13] This circuit is implicated in promoting cancer cell proliferation and chemoresistance.[6][7]
Caption: WSB1-mediated positive feedback loop in HIF-1α regulation.
Key Interaction Partners of WSB1
WSB1's function is defined by the proteins it interacts with, either as substrates or as components of the E3 ligase complex.
| Interacting Protein | Role | Cellular Process | WSB1 Domain |
| DIO2 | Substrate | Thyroid Hormone Activation | WD40 Repeats |
| VHL | Substrate | Tumor Suppressor, HIF-1α Regulation | WD40 Repeats & SOCS Box |
| HIPK2 | Substrate | Apoptosis, DNA Damage Response | WD40 Repeats |
| RhoGDI2 | Substrate | Cell Motility, Metastasis | Not specified |
| ATM | Substrate | DNA Damage Response, Senescence | WD40 Repeats (6-7) & SOCS Box |
| RelA (p65) | Substrate (methylated) | NF-κB Signaling Termination | WD40 Repeats |
| CUL5 | E3 Ligase Component | Scaffolding | SOCS Box |
| Elongin B/C | E3 Ligase Component | Adaptor Module | SOCS Box |
| RBX1 | E3 Ligase Component | RING Finger Protein | Binds CUL5 |
References:[1][5][7][9][10][11][12][14]
Experimental Protocols and Workflows
The study of WSB1's structure and function relies on a suite of established biochemical and molecular biology techniques.
Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interactions
Co-IP is used to determine if two proteins interact within the cell. An antibody to a known "bait" protein (e.g., WSB1) is used to pull it out of a cell lysate, along with any associated "prey" proteins.
Protocol:
-
Cell Lysis: Harvest cells expressing the proteins of interest and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein complexes.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add a primary antibody specific to the bait protein (e.g., anti-WSB1) to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Analysis: Resolve the eluted proteins by SDS-PAGE and perform a Western blot using an antibody specific to the suspected interacting prey protein.
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
GST Pull-Down Assay for In Vitro Interactions
This assay confirms a direct physical interaction between two proteins using a purified, tagged bait protein.
Protocol:
-
Protein Expression: Express the "bait" protein as a fusion with Glutathione-S-Transferase (GST-WSB1) in bacteria (e.g., E. coli). Express the "prey" protein, which can be radiolabeled (e.g., with ³⁵S-methionine via in vitro transcription/translation) or untagged.[10]
-
Bait Immobilization: Incubate the lysate containing GST-WSB1 with glutathione-sepharose beads. The GST tag will bind specifically to the glutathione, immobilizing the bait protein.
-
Washing: Wash the beads to remove all other proteins from the bacterial lysate.
-
Interaction: Incubate the immobilized GST-WSB1 with the purified prey protein or a cell lysate containing the prey protein for 1-4 hours at 4°C.
-
Washing: Wash the beads extensively to remove any non-interacting prey proteins.
-
Elution and Analysis: Elute the bound proteins and analyze by SDS-PAGE, followed by autoradiography (for radiolabeled prey) or Western blotting (for untagged prey).[10]
Caption: Experimental workflow for a GST Pull-Down Assay.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to directly assess the E3 ligase activity of the WSB1 complex towards a specific substrate.
Protocol:
-
Reaction Mix: Prepare a reaction mixture containing E1 ubiquitin-activating enzyme, an appropriate E2 ubiquitin-conjugating enzyme, ubiquitin (often tagged, e.g., GST-ubiquitin), ATP, the purified substrate protein, and the purified ECS(WSB1) complex.[10]
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow the enzymatic cascade to proceed.[10]
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analysis: Resolve the reaction products by SDS-PAGE. The ubiquitination of the substrate is detected by Western blotting with an antibody against the substrate. A high-molecular-weight smear or ladder of bands above the unmodified substrate indicates polyubiquitination.
Conclusion
WSB1 is a multifaceted E3 ligase component with a well-defined domain structure that dictates its function. The N-terminal WD40 propeller acts as a substrate recognition module, while the C-terminal SOCS box serves as a scaffold for the assembly of a potent CUL5-based E3 ubiquitin ligase complex. Through this mechanism, WSB1 regulates the stability of key proteins involved in critical signaling pathways, most notably the cellular response to hypoxia. Its role in promoting the degradation of tumor suppressors like VHL and pro-apoptotic factors like HIPK2 positions it as a protein of significant interest in cancer biology and a potential target for therapeutic intervention. The experimental methodologies outlined herein provide a robust framework for the continued investigation of WSB1's diverse biological roles and the development of targeted inhibitors.
References
- 1. genecards.org [genecards.org]
- 2. WSB1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. WSB1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. WSB1: from homeostasis to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HIF1 regulates WSB-1 expression to promote hypoxia-induced chemoresistance in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Hedgehog-inducible ubiquitin ligase subunit WSB-1 modulates thyroid hormone activation and PTHrP secretion in the developing growth plate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WSB1 overcomes oncogene-induced senescence by targeting ATM for degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WSB-1 is a Hedgehog-inducible ubiquitin ligase that modulates thyroid hormone activation and PTHrP secretion in the developing growth plate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. uniprot.org [uniprot.org]
Discovery and Synthesis of WSB1 Degrader 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of WSB1 Degrader 1, a novel small molecule designed to induce the degradation of the WD repeat and SOCS box-containing protein 1 (WSB1). WSB1 is an E3 ubiquitin ligase subunit implicated in cancer progression and metastasis, making it a compelling target for therapeutic intervention. This document details the quantitative data, experimental protocols, and relevant signaling pathways associated with this compound.
Core Data Summary
The following tables summarize the key quantitative data for this compound, also referred to as compound 4 in foundational studies.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine |
| Molecular Formula | C₂₃H₂₄N₂O₂ |
| Molecular Weight | 376.46 g/mol |
| CAS Number | 2306039-66-5 |
Table 2: In Vitro Efficacy and Biological Activity
| Assay | Cell Line | Parameter | Value |
| Anti-migration | KHOS | IC₅₀ | 39.1 µM[1] |
| Anti-migration | H460 | IC₅₀ | 24.47 µM[1] |
| WSB1 Degradation | H1299-WSB1 | Time-dependent | Observed from 2-24 hours[1] |
| WSB1 Degradation | H1299-WSB1 | Dose-dependent | Observed from 0.25-2500 nM[1] |
Table 3: In Vivo Pharmacokinetics in Rats
| Route of Administration | Dose | Tₘₐₓ | T₁/₂ | Cₘₐₓ | AUC₀₋ₜ |
| Oral (p.o.) | 100 mg/kg | Fast Absorption | Fast Clearance | Acceptable | Acceptable[1] |
| Intraperitoneal (i.p.) | 160 mg/kg | Fast Absorption | - | Acceptable | Acceptable[1] |
Signaling Pathways and Mechanism of Action
WSB1 is a crucial component of an E3 ubiquitin ligase complex that targets various proteins for proteasomal degradation. Its dysregulation has been linked to the stabilization of oncogenic proteins and the promotion of cancer cell migration and metastasis.
Caption: WSB1 Signaling Pathway and Downstream Effects.
This compound functions by binding to WSB1, leading to its degradation. This, in turn, prevents the ubiquitination and subsequent degradation of WSB1 target proteins such as RhoGDI2. The accumulation of RhoGDI2 inhibits the formation of F-actin and membrane ruffles, thereby suppressing cancer cell migration.
References
A Technical Guide to WSB1 Degrader 1: Chemical Profile, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of WSB1 Degrader 1, a potent and orally active degrader of the WD repeat and SOCS box-containing 1 (WSB1) protein. WSB1 is an E3 ubiquitin ligase substrate recognition component that has been implicated in cancer progression and metastasis, particularly under hypoxic conditions. This guide consolidates the available data on the compound's chemical properties, structure, biological activity, and the experimental protocols used for its characterization.
Chemical Properties and Structure
This compound, also identified as compound 4 in its discovery publication, is chemically named 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine.[1][2] It was identified through phenotypic screening for its ability to inhibit the migration of cancer cells overexpressing WSB1.[1]
Chemical Structure:
(Image Credit: MedChemExpress)
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine | [1] |
| Molecular Formula | C₂₁H₂₂N₂O₂ | [3][4] |
| Molecular Weight | 334.41 g/mol | [3][4] |
| CAS Number | 2306039-66-5 | [3] |
| Appearance | Powder | [3] |
| Purity | ≥98.5% (as reported by commercial suppliers) | [3] |
| Solubility | DMSO: ≥24 mg/mL (≥71.76 mM) | [3][4] |
| Storage (Solid) | -20°C for up to 3 years | [3] |
| Storage (In Solvent) | -80°C for up to 1 year | [3] |
Biological Activity and Quantitative Data
This compound induces the degradation of the WSB1 protein in a time- and dose-dependent manner and exhibits potent anti-metastatic effects in various cancer cell lines.[2] Its primary mechanism involves the targeted degradation of WSB1, leading to the stabilization of its substrate, RhoGDI2, a key negative regulator of cell motility.[1]
In Vitro Efficacy:
| Assay Type | Cell Line | Parameter | Value | Experimental Conditions | Reference |
| WSB1 Degradation | H1299-WSB1 | Dose Range | 0.25–2500 nM | 2–24 hours treatment | [2][4] |
| Anti-migration | KHOS | IC₅₀ | 39.1 µM | Not specified | [2] |
| Anti-migration | H460 | IC₅₀ | 24.47 µM | Not specified | [2] |
| Wound Healing Assay | H1299-WSB1 | Activity | Significant Inhibition | Not specified | [2] |
| Wound Healing Assay | A2780-WT | Activity | Inhibition Observed | Not specified | [2] |
| Wound Healing Assay | A2780-WSB1/KO | Activity | No Inhibition | Not specified | [2] |
In Vivo Efficacy:
| Animal Model | Dosing Regimen | Outcome | Reference |
| Rat | 100 mg/kg, oral administration, daily for 28 days | Effective inhibition of pulmonary metastasis | [2] |
Signaling Pathway and Mechanism of Action
WSB1 is an E3 ubiquitin ligase that targets several proteins, including RhoGDI2, for proteasomal degradation.[1] Under hypoxic conditions, WSB1 expression is upregulated by HIF-1α, promoting cell migration and metastasis.[5] this compound intervenes in this process by inducing the degradation of WSB1 itself. This action stabilizes RhoGDI2 levels, which in turn inhibits the formation of F-actin and membrane ruffles, ultimately suppressing cancer cell motility.[1]
Key Experimental Protocols
The following sections detail the methodologies for foundational experiments used to characterize this compound.
4.1 Western Blot for WSB1 Degradation
This protocol is used to quantify the reduction of WSB1 protein levels in cells following treatment with the degrader.
-
Cell Culture: H1299 cells stably overexpressing WSB1 (H1299-WSB1) are cultured in appropriate media.[2]
-
Treatment: Cells are seeded in 6-well plates. After reaching 70-80% confluency, they are treated with this compound at various concentrations (e.g., 0.25 nM to 2500 nM) for different time points (e.g., 2, 4, 8, 12, 24 hours).[2] A vehicle control (DMSO) is run in parallel.
-
Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies against WSB1 and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the relative WSB1 protein levels.
4.2 Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of this compound on the migratory capabilities of cancer cells.
-
Cell Seeding: KHOS, H460, or A2780 cells are seeded into 24-well plates and grown to form a confluent monolayer.[2]
-
Scratch Creation: A sterile pipette tip is used to create a linear scratch or "wound" in the cell monolayer.
-
Washing and Treatment: The wells are gently washed with PBS to remove detached cells. The standard culture medium is then replaced with a medium containing either this compound at a specified concentration (e.g., 5 µM) or a vehicle control (DMSO).[2]
-
Imaging: The plates are imaged immediately after the scratch (T=0) and again after a defined period (e.g., 24 hours) using a microscope.
-
Analysis: The area of the wound is measured at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated to quantify cell migration. A significant reduction in wound closure in the treated group compared to the control indicates an inhibitory effect on cell migration.
This guide provides a comprehensive summary of the publicly available technical data for this compound. The compound serves as a valuable chemical probe for studying WSB1 biology and as a lead candidate for the development of novel anti-metastatic therapies.
References
- 1. Discovery of 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine as a WSB1 Degrader to Inhibit Cancer Cell Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | E1/E2/E3 Enzyme | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. Identification of Potential WSB1 Inhibitors by AlphaFold Modeling, Virtual Screening, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Role of WSB1 in Neurodegenerative Diseases: A Technical Guide on its Interaction with LRRK2 in Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the emerging role of the E3 ubiquitin ligase, WD repeat and SOCS box-containing protein 1 (WSB1), in the pathophysiology of neurodegenerative diseases, with a primary focus on Parkinson's disease (PD). Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant cause of familial and sporadic PD. Recent evidence has identified WSB1 as a crucial interacting partner of LRRK2, modulating its aggregation and neuronal toxicity. This document consolidates the current understanding of the WSB1-LRRK2 signaling axis, presenting quantitative data on their interaction, detailed experimental methodologies for studying this pathway, and visualizations of the key molecular events. The findings presented herein underscore WSB1 as a potential therapeutic target for the development of novel neuroprotective strategies in Parkinson's disease.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the presence of intraneuronal proteinaceous inclusions known as Lewy bodies. While the etiology of PD is multifactorial, genetic factors play a significant role. Mutations in the LRRK2 gene are one of the most common genetic causes of PD. LRRK2 is a large, multidomain protein with both kinase and GTPase activity, and pathogenic mutations often lead to a gain-of-function in its kinase activity, resulting in neuronal toxicity.
The ubiquitin-proteasome system (UPS) is a critical cellular machinery for protein quality control, and its dysregulation has been implicated in various neurodegenerative diseases, including PD. E3 ubiquitin ligases are key components of the UPS, conferring substrate specificity. This guide focuses on WSB1, a member of the WD repeat and SOCS box-containing family of proteins that functions as a substrate recognition component of an E3 ubiquitin ligase complex. Recent studies have unveiled a novel neuroprotective role for WSB1 through its direct interaction with and ubiquitination of LRRK2.[1][2] This interaction promotes the aggregation of LRRK2, which paradoxically appears to be a neuroprotective mechanism by sequestering the toxic soluble forms of the protein.[3][4] WSB1 has also been found to be present in Lewy bodies in post-mortem brain tissue from PD patients, further cementing its relevance in the disease process.[2][5]
Quantitative Data on WSB1-LRRK2 Interaction
The interaction between WSB1 and LRRK2 has been quantified through various cellular assays, primarily focusing on the effects of WSB1 on LRRK2 solubility and aggregation. The following tables summarize the key quantitative findings from published studies.
Table 1: Effect of WSB1 on LRRK2 Solubility
| Cell Line | LRRK2 Variant | WSB1 Manipulation | Change in Soluble LRRK2 | Change in Insoluble LRRK2 | Reference |
| N2A | Wild-type | Overexpression | Decreased | Significantly Increased | [6] |
| N2A | G2019S | Overexpression | Decreased | Significantly Increased | [6] |
| N2A | Wild-type | shRNA knockdown | Increased | Decreased | [6] |
| N2A | G2019S | shRNA knockdown | Increased | Decreased | [6] |
| NIH 3T3 | Endogenous | Overexpression | Significantly Decreased | Significantly Increased | [6] |
| NIH 3T3 | Endogenous | shRNA knockdown | Increased | Decreased | [6] |
Table 2: Effect of WSB1 on LRRK2 Aggregation and Neuronal Toxicity
| Model System | LRRK2 Variant | WSB1 Manipulation | Outcome Measure | Quantitative Change | Reference |
| Primary Cortical Neurons | G2019S | Overexpression | Neuronal Toxicity (Nuclear Condensation) | Markedly Decreased | [1] |
| Primary Cortical Neurons | G2019S | shRNA knockdown | Neuronal Toxicity (Nuclear Condensation) | Increased | [1] |
| Drosophila melanogaster | G2019S | RNAi knockdown | Dopaminergic Neuron Loss | Exacerbated | [1] |
| Drosophila melanogaster | G2019S | RNAi knockdown | LRRK2 Aggregation | Decreased | [1] |
Signaling Pathways and Molecular Interactions
The interaction between WSB1 and LRRK2 initiates a signaling cascade that culminates in the modulation of LRRK2 aggregation and neuronal viability.
The WSB1-LRRK2 Ubiquitination Pathway
WSB1 functions as an E3 ubiquitin ligase that directly ubiquitinates LRRK2.[1] This process, however, does not lead to the canonical proteasomal degradation of LRRK2. Instead, WSB1 utilizes atypical ubiquitin chains, specifically K27 and K29 linkages, to modify LRRK2.[2] This distinct ubiquitination pattern is thought to be the signal that promotes the sequestration of LRRK2 into aggregates. The interaction between WSB1 and LRRK2 is mediated by the WD40 repeat domain of WSB1.[4]
Upstream Regulation of WSB1
The expression and activity of WSB1 are subject to regulation by cellular stress responses. For instance, WSB1 has been shown to be a target of the transcription factor Hypoxia-Inducible Factor 1 (HIF-1), suggesting that its expression can be upregulated under hypoxic conditions.[3][7] Furthermore, stress-inducing agents in cancer models have been shown to modulate the alternative splicing of WSB1, leading to different isoforms with potentially distinct functions.[8] While the specific upstream regulators of WSB1 in the context of neurodegeneration are not yet fully elucidated, it is plausible that chronic cellular stress, a common feature of neurodegenerative diseases, could lead to altered WSB1 expression and activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the WSB1-LRRK2 interaction.
Co-Immunoprecipitation (Co-IP) to Detect WSB1-LRRK2 Interaction
This protocol is designed to verify the physical interaction between WSB1 and LRRK2 in a cellular context.
Materials:
-
HEK293T or N2A cells
-
Expression plasmids for tagged WSB1 and LRRK2 (e.g., Myc-WSB1, Flag-LRRK2)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Antibodies: anti-tag (e.g., anti-Myc, anti-Flag), species-specific IgG control
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Western blot apparatus and reagents
Procedure:
-
Co-transfect HEK293T or N2A cells with expression plasmids for tagged WSB1 and LRRK2.
-
After 24-48 hours, harvest the cells and lyse them in ice-cold lysis buffer for 30 minutes on ice.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Flag for LRRK2) or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in elution buffer for 5-10 minutes.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the tagged proteins (e.g., anti-Myc for WSB1).
Sarkosyl Detergent Fractionation for LRRK2 Solubility Assay
This method is used to separate soluble and insoluble protein fractions to assess the effect of WSB1 on LRRK2 aggregation.
Materials:
-
Transfected N2A or NIH 3T3 cells
-
Lysis buffer (e.g., Tris-buffered saline with protease inhibitors)
-
Sarkosyl (N-lauroylsarcosinate) solution (e.g., 10% stock)
-
Ultracentrifuge
Procedure:
-
Harvest transfected cells and lyse them in lysis buffer.
-
Centrifuge the lysate at 100,000 x g for 30 minutes at 4°C to pellet insoluble material.
-
The supernatant represents the soluble fraction.
-
Resuspend the pellet in lysis buffer containing 1% sarkosyl.
-
Incubate for 1 hour at room temperature with gentle rocking to solubilize membrane proteins.
-
Centrifuge at 100,000 x g for 30 minutes at 4°C.
-
The supernatant from this step is the sarkosyl-soluble fraction, and the pellet is the sarkosyl-insoluble fraction, which contains aggregated proteins.
-
Analyze all fractions by Western blotting for LRRK2.
In Vivo Ubiquitination Assay
This assay is performed to demonstrate the ubiquitination of LRRK2 by WSB1 within cells.
Materials:
-
HEK293T cells
-
Expression plasmids for LRRK2, WSB1, and HA-tagged ubiquitin
-
Lysis buffer containing 1% SDS
-
Dilution buffer (e.g., Tris-buffered saline with 1% Triton X-100 and protease inhibitors)
-
Anti-LRRK2 antibody
-
Protein A/G beads
-
Western blot reagents
Procedure:
-
Co-transfect HEK293T cells with plasmids for LRRK2, WSB1, and HA-ubiquitin.
-
Treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
-
Lyse cells in hot 1% SDS lysis buffer to denature proteins and disrupt protein-protein interactions.
-
Dilute the lysate 10-fold with dilution buffer to reduce the SDS concentration.
-
Immunoprecipitate LRRK2 using an anti-LRRK2 antibody as described in the Co-IP protocol.
-
Analyze the immunoprecipitates by Western blotting using an anti-HA antibody to detect ubiquitinated LRRK2.
Experimental and Logical Workflows
WSB1 and Other Neurodegenerative Pathways
WSB1 and Alpha-Synuclein
Alpha-synuclein is the primary component of Lewy bodies. While there is no direct evidence of a physical interaction between WSB1 and alpha-synuclein, the presence of WSB1 in Lewy bodies from PD patients suggests a potential role in the broader pathological process of alpha-synuclein aggregation.[2] It is possible that WSB1's influence is indirect, perhaps by modulating the cellular environment or stress responses that contribute to alpha-synuclein misfolding and aggregation.
WSB1 and the PINK1/Parkin Pathway
The PINK1/Parkin pathway is a key mechanism for the removal of damaged mitochondria (mitophagy), and its dysfunction is strongly linked to autosomal recessive early-onset PD. Currently, there is no direct evidence linking WSB1 to the PINK1/Parkin pathway. Searches for a direct interaction or functional relationship have not yielded positive results. Therefore, it appears that the WSB1-LRRK2 pathway may represent a distinct mechanism in PD pathogenesis that is separate from the canonical PINK1/Parkin-mediated mitophagy.
Therapeutic Implications and Future Directions
The discovery of WSB1's role in modulating LRRK2 aggregation and toxicity opens new avenues for therapeutic intervention in Parkinson's disease.
-
Targeting the WSB1-LRRK2 Interaction: Designing small molecules or biologics that can either enhance or inhibit the interaction between WSB1 and LRRK2 could be a viable therapeutic strategy. Enhancing the interaction might promote the sequestration of toxic LRRK2 into less harmful aggregates.
-
Modulating WSB1 Activity: Developing molecules that can specifically modulate the E3 ligase activity of WSB1 towards LRRK2 could provide a more targeted approach.
-
Upstream Regulation: Investigating the upstream signaling pathways that regulate WSB1 expression and activity in neurons could identify novel targets for intervention.
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which K27/K29-linked ubiquitination of LRRK2 leads to its aggregation.
-
Investigating the potential interplay between the WSB1-LRRK2 pathway and other cellular processes implicated in PD, such as mitochondrial dysfunction and neuroinflammation.
-
Conducting high-throughput screens to identify small molecule modulators of the WSB1-LRRK2 interaction.
-
Validating the neuroprotective effects of modulating WSB1 in more advanced preclinical models of Parkinson's disease.
Conclusion
WSB1 has emerged as a significant player in the molecular pathogenesis of Parkinson's disease through its intricate interaction with LRRK2. The ability of WSB1 to promote the aggregation of mutant LRRK2 via atypical ubiquitination, thereby reducing its neurotoxicity, presents a paradigm-shifting concept in our understanding of protein aggregation in neurodegenerative diseases. While the sequestration of toxic proteins into aggregates has been viewed as a pathological hallmark, the WSB1-LRRK2 story suggests it can also be a protective cellular response. This technical guide has provided a comprehensive overview of the current knowledge, from quantitative data and detailed methodologies to the visualization of the underlying signaling pathways. Continued research into the multifaceted roles of WSB1 will undoubtedly provide further insights into the complexities of neurodegeneration and pave the way for the development of innovative therapeutic strategies for Parkinson's disease and potentially other related disorders.
References
- 1. Ubiqutination via K27 and K29 chains signals aggregation and neuronal protection of LRRK2 by WSB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiqutination via K27 and K29 chains signals aggregation and neuronal protection of LRRK2 by WSB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WSB1: from homeostasis to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. WSB1: from homeostasis to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The WSB1 Gene Is Involved in Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
The Role of WSB1 in the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WD repeat and SOCS box-containing protein 1 (WSB1) is an E3 ubiquitin ligase subunit that has emerged as a critical player in tumor progression and the complex dynamics of the tumor microenvironment (TME). Primarily acting as a substrate recognition component of an ECS (Elongin B/C-Cullin-SOCS) E3 ubiquitin ligase complex, WSB1 orchestrates the degradation of key tumor-suppressor proteins, thereby promoting cancer cell survival, proliferation, invasion, and metastasis. A central mechanism of WSB1's pro-tumorigenic activity is its ability to induce a state of "pseudohypoxia" by targeting the von Hippel-Lindau (pVHL) protein for proteasomal degradation. This action stabilizes Hypoxia-Inducible Factor-1α (HIF-1α), even under normoxic conditions, leading to the upregulation of genes involved in angiogenesis, metabolic reprogramming, and cell motility. Furthermore, WSB1 is itself a transcriptional target of HIF-1α, establishing a positive feedback loop that amplifies the hypoxic response within the TME. Beyond its role in the hypoxia pathway, WSB1 contributes to tumorigenesis by mediating the degradation of other critical proteins, including the tumor suppressor Homeodomain-Interacting Protein Kinase 2 (HIPK2) and the Rho GDP dissociation inhibitor 2 (RhoGDI2). Recent evidence also points to the involvement of WSB1 in modulating immune signaling pathways, suggesting a multifaceted role in shaping the anti-tumor immune response. This technical guide provides an in-depth exploration of the molecular mechanisms of WSB1 within the TME, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to aid researchers and drug development professionals in understanding and targeting this important oncoprotein.
Data Presentation
Table 1: WSB1 Expression and Correlation with Metastasis
| Cancer Type | Comparison | WSB1 Expression Change | p-value | Reference |
| Pancreatic Cancer | Xenografts vs. In Vitro (Global) | 1.75 to 3.93-fold increase | - | [1] |
| Pancreatic Cancer | Xenografts vs. In Vitro (Isoform 3) | 3.7 to 9-fold increase | <0.05 | [1] |
| Melanoma | Metastatic vs. Normal/Primary | Significantly higher | <0.0001 | [2] |
| Prostate Cancer | Metastatic vs. Normal/Primary | Significantly higher | 0.006 | [2] |
| Urinary Bladder Cancer | Metastatic vs. Normal/Primary | Significantly higher | <0.0001 | [2] |
| Breast Cancer (PR-) | High vs. Low WSB1 | Lower metastasis-free survival | 0.019 | [2] |
| Breast Cancer (ER-) | High vs. Low WSB1 | Lower metastasis-free survival | 0.003 | [2] |
| Colon Cancer | High vs. Low WSB1 | Lower metastasis-free survival | 0.0455 | [2] |
Table 2: Effects of WSB1 on Downstream Targets and Cellular Processes
| Cell Line | Experimental Condition | Measured Parameter | Observed Effect | Reference |
| HEK293T | WSB1 Overexpression | HIF-1α protein level | Increased | [3] |
| HEK293T | WSB1 shRNA | HIF-1α protein level | Decreased | [3] |
| HEK293T | WSB1 Overexpression | VEGFA, ALDOC, CA9, SAP30 mRNA | Increased | [3] |
| Breast Cancer (HR-negative) | WSB1 Knockdown | MMP activity | Decreased | [4] |
| Breast Cancer (HR-negative) | WSB1 Knockdown | VEGF secretion | Decreased | [4] |
| Osteosarcoma | WSB1 Overexpression | RhoGDI2 protein level | Decreased | [5] |
| Osteosarcoma | Hypoxia | RhoGDI2 protein level | Decreased | [5] |
Core Signaling Pathways and Molecular Interactions
WSB1-pVHL-HIF-1α Axis
A primary mechanism through which WSB1 promotes a pro-tumorigenic microenvironment is by inducing the degradation of the von Hippel-Lindau (pVHL) tumor suppressor protein.[2][3] As an E3 ligase, pVHL targets the alpha subunit of the transcription factor HIF-1 for ubiquitination and subsequent proteasomal degradation under normoxic conditions. By ubiquitinating pVHL, WSB1 leads to its degradation, thereby stabilizing HIF-1α even in the presence of oxygen.[2][3] This "pseudohypoxic" state results in the transcriptional activation of HIF-1α target genes, which are crucial for tumor adaptation and progression, including those involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1, HK2), and invasion (e.g., MMPs).[3] Compounding this effect, WSB1 itself is a direct transcriptional target of HIF-1α, creating a positive feedback loop that amplifies the hypoxic response and further drives tumor malignancy.[3]
Caption: The WSB1-pVHL-HIF-1α signaling axis.
Regulation of Cell Motility via RhoGDI2 Degradation
WSB1 also plays a direct role in promoting cancer cell motility and invasion by targeting Rho GDP dissociation inhibitor 2 (RhoGDI2) for ubiquitination and proteasomal degradation.[5] RhoGDI2 is a negative regulator of Rho GTPases, such as Rac1, by sequestering them in an inactive, GDP-bound state in the cytoplasm. The degradation of RhoGDI2 by WSB1 leads to the release and activation of Rac1, a key orchestrator of cytoskeletal rearrangements, lamellipodia formation, and cell migration.[5] This pathway is particularly relevant in the context of hypoxia-driven metastasis in cancers like osteosarcoma.[5]
Caption: WSB1-mediated degradation of RhoGDI2 and activation of Rac1.
Interaction with the Immune Microenvironment
While research on the direct role of WSB1 in immune cells within the TME is still emerging, its identity as a member of the Suppressor of Cytokine Signaling (SOCS) box protein family provides significant insights. SOCS proteins are critical negative feedback regulators of cytokine signaling.[1][6] WSB1 has been shown to be involved in the maturation and regulation of the Interleukin-21 receptor (IL-21R), a key receptor in lymphocyte and myeloid cell activity.[2] Furthermore, WSB1 and its homolog WSB2 can target methylated RelA (a subunit of NF-κB) for proteasomal degradation, thereby terminating NF-κB-dependent transcription.[7] Given the central role of NF-κB in inflammation and immune responses, this suggests that WSB1 could modulate the inflammatory state of the TME and influence the function of tumor-infiltrating immune cells.
Caption: Potential roles of WSB1 in modulating immune signaling pathways.
Experimental Protocols
Co-immunoprecipitation of WSB1 and pVHL
This protocol details the co-immunoprecipitation of endogenous WSB1 and pVHL from cell lysates to demonstrate their interaction.
Materials:
-
Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors)
-
Anti-WSB1 antibody
-
Anti-pVHL antibody
-
Normal rabbit/mouse IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., cell lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)
-
Western blot reagents
Procedure:
-
Cell Lysis: Harvest cells and lyse in ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody (anti-WSB1, anti-pVHL, or IgG control) to the lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluates by Western blotting using antibodies against WSB1 and pVHL.
Caption: Workflow for Co-immunoprecipitation.
In Vivo Ubiquitination Assay for WSB1 Substrates
This assay is designed to detect the ubiquitination of a WSB1 substrate (e.g., pVHL) in intact cells.
Materials:
-
Plasmids: His-tagged Ubiquitin, Flag-tagged WSB1, and HA-tagged substrate (e.g., pVHL)
-
Transfection reagent
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (e.g., 8 M urea, 0.1 M NaH2PO4, 0.01 M Tris-HCl, pH 8.0)
-
Ni-NTA agarose beads
-
Wash buffers with decreasing pH
-
Elution buffer (e.g., imidazole-containing buffer)
-
Western blot reagents
Procedure:
-
Transfection: Co-transfect cells with plasmids encoding His-Ub, Flag-WSB1, and the HA-tagged substrate.
-
Proteasome Inhibition: 24-48 hours post-transfection, treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.
-
Denaturing Lysis: Harvest and lyse cells in denaturing lysis buffer to disrupt protein-protein interactions while preserving covalent ubiquitin linkages.
-
Purification of Ubiquitinated Proteins: Incubate the lysate with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
Washing: Wash the beads extensively with buffers of decreasing pH to remove non-specifically bound proteins.
-
Elution: Elute the ubiquitinated proteins from the beads.
-
Analysis: Analyze the eluates by Western blotting with an antibody against the HA-tagged substrate to detect its polyubiquitinated forms.
Caption: Workflow for In Vivo Ubiquitination Assay.
Chromatin Immunoprecipitation (ChIP) for HIF-1α Binding to the WSB1 Promoter
This protocol is used to determine if HIF-1α directly binds to the promoter region of the WSB1 gene.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer
-
Sonication equipment
-
Anti-HIF-1α antibody
-
IgG control antibody
-
Protein A/G beads
-
ChIP wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for the putative Hypoxia Response Element (HRE) in the WSB1 promoter and a negative control region
-
qPCR reagents
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into 200-1000 bp fragments by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-HIF-1α antibody or an IgG control overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Perform qPCR using primers specific to the HRE in the WSB1 promoter and a negative control region. Calculate the enrichment of the HRE sequence in the HIF-1α IP relative to the IgG control and input DNA.
Caption: Workflow for ChIP-qPCR.
Transwell Invasion Assay
This assay measures the invasive capacity of cancer cells in response to WSB1 expression levels.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or other basement membrane extract
-
Serum-free cell culture medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Coating the Inserts: Thaw Matrigel on ice and dilute with cold, serum-free medium. Add a thin layer of the diluted Matrigel to the upper surface of the Transwell inserts and allow it to solidify at 37°C.
-
Cell Seeding: Harvest cells (e.g., with and without WSB1 knockdown) and resuspend in serum-free medium. Seed the cells into the upper chamber of the coated inserts.
-
Chemoattraction: Add medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate for a period sufficient for cell invasion (e.g., 24-48 hours).
-
Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol and then stain with crystal violet.
-
Quantification: Elute the crystal violet and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify invasion.
Caption: Workflow for Transwell Invasion Assay.
Conclusion and Future Directions
WSB1 is a multifaceted E3 ubiquitin ligase that plays a significant role in shaping the tumor microenvironment. Its ability to hijack the hypoxia signaling pathway, promote cell motility, and potentially modulate immune responses makes it an attractive therapeutic target. The development of small molecule inhibitors that disrupt the interaction of WSB1 with its substrates or inhibit its E3 ligase activity could offer a novel strategy to counteract tumor progression and metastasis. Future research should focus on further elucidating the full spectrum of WSB1 substrates in different cancer contexts and dissecting its precise role in regulating anti-tumor immunity. A deeper understanding of these aspects will be crucial for the successful clinical translation of WSB1-targeted therapies.
References
- 1. Frontiers | SOCS1 is a critical checkpoint in immune homeostasis, inflammation and tumor immunity [frontiersin.org]
- 2. WSB1: from homeostasis to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WSB1 promotes tumor metastasis by inducing pVHL degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WSB-1 regulates the metastatic potential of hormone receptor negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SOCS, inflammation, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols: Utilizing WSB1 Degrader 1 in Osteosarcoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of WSB1 Degrader 1, a potent and orally active degrader of WD repeat and SOCS box-containing 1 (WSB1), in the context of osteosarcoma research.
Introduction
Osteosarcoma is the most prevalent primary malignant bone tumor, predominantly affecting children and adolescents. A significant challenge in treating osteosarcoma is its high propensity for metastasis, particularly to the lungs. Recent research has identified WSB1, an E3 ubiquitin ligase subunit, as a key player in promoting the metastatic potential of osteosarcoma cells, especially under hypoxic conditions frequently found in solid tumors.[1][2][3]
WSB1 is a direct target of Hypoxia-Inducible Factor 1α (HIF-1α) and its expression is significantly upregulated in hypoxic osteosarcoma cells.[1][3] Elevated WSB1 levels in primary osteosarcomas correlate with an increased risk of pulmonary metastasis.[1] WSB1 exerts its pro-metastatic function by targeting the Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) for ubiquitination and subsequent proteasomal degradation.[1][2] The degradation of RhoGDI2 leads to the activation of Rac1, a key regulator of cell motility and invasion.[1][2]
This compound is a small molecule designed to induce the degradation of the WSB1 protein. By removing WSB1, this degrader aims to restore RhoGDI2 levels, thereby inhibiting Rac1 activation and suppressing cancer cell migration and metastasis.[4][5] These notes will detail the known effects of this compound and provide protocols for its application in osteosarcoma research.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| KHOS (Osteosarcoma) | Migration Assay | IC50 | 39.1 µM | [4] |
| H460 (Lung Cancer) | Migration Assay | IC50 | 24.47 µM | [4] |
| H1299-WSB1 (Lung Cancer, WSB1 overexpression) | Western Blot | WSB1 Degradation | Dose-dependent (0.25-2500 nM) | [4] |
| H1299-WSB1 (Lung Cancer, WSB1 overexpression) | Western Blot | WSB1 Degradation | Time-dependent (2-24 hours) | [4] |
| KHOS (Osteosarcoma) | Western Blot | RhoGDI2 Protein Levels | Elevated at 5 µM under hypoxia | [4] |
In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Balb/c (nu/nu) mice with 4T1 cells | Breast Cancer | 100 mg/kg/day, p.o. for 28 days | Effective inhibition of pulmonary metastasis | [4] |
Note: To date, specific in vivo efficacy data for this compound in an osteosarcoma xenograft model has not been published. The provided data is from a breast cancer model and may not be directly extrapolated to osteosarcoma.
Signaling Pathways and Experimental Workflows
WSB1 Signaling Pathway in Osteosarcoma Metastasis
Under hypoxic conditions, HIF-1α expression is stabilized and it transcriptionally upregulates WSB1. WSB1, as a substrate receptor for an E3 ubiquitin ligase complex, targets RhoGDI2 for proteasomal degradation. The reduction in RhoGDI2 levels leads to the activation of Rac1, which promotes cytoskeletal rearrangements and enhances cell motility and invasion, ultimately driving osteosarcoma metastasis.
Caption: WSB1 signaling pathway in osteosarcoma.
Experimental Workflow for Evaluating this compound
This workflow outlines the key steps to assess the efficacy of this compound in an osteosarcoma research setting.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Hypoxia-Induced WSB1 Promotes the Metastatic Potential of Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine as a WSB1 Degrader to Inhibit Cancer Cell Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: WSB1 Degrader 1 in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat and SOCS box-containing 1 (WSB1) is an E3 ubiquitin ligase that has emerged as a critical regulator of tumor progression and metastasis, particularly in hormone receptor-negative breast cancer.[1][2] Elevated WSB1 expression is associated with decreased distant metastasis-free survival in breast cancer patients.[1][2] WSB1 exerts its pro-metastatic functions through various mechanisms, including the degradation of tumor suppressor proteins and the stabilization of hypoxia-inducible factor 1α (HIF-1α), a key driver of tumor angiogenesis and metastasis.[3][4]
WSB1 Degrader 1, also known as compound 4, is a potent and orally active small molecule that induces the degradation of WSB1.[5] By targeting WSB1 for degradation, this compound disrupts downstream signaling pathways that promote cancer cell migration and invasion, offering a promising therapeutic strategy for aggressive breast cancers. These application notes provide a summary of the preclinical data on this compound and detailed protocols for its evaluation in breast cancer models.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| WSB1 Degradation | H1299-WSB1 (Lung Cancer) | Time- and dose-dependent (0.25-2500 nM, 2-24 hours) | [5] |
| Migration Inhibition (IC50) | KHOS (Osteosarcoma) | 39.1 µM | [5] |
| H460 (Lung Cancer) | 24.47 µM | [5] |
In Vivo Efficacy of this compound in a Breast Cancer Model
| Animal Model | Treatment | Outcome | Reference |
| Balb/c (nu/nu) mice with 4T1 metastatic breast cancer | 100 mg/kg/day, p.o. for 28 days | Effective inhibition of pulmonary metastasis | [5] |
Signaling Pathway
The signaling pathway involving WSB1 in cancer progression is multifaceted. A key mechanism involves its role as an E3 ligase that targets the von Hippel-Lindau (pVHL) tumor suppressor for proteasomal degradation.[3][4] The degradation of pVHL leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, cell survival, and metastasis, such as Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinases (MMPs).[1][3] Furthermore, WSB1 has been shown to degrade Rho Guanosine Diphosphate Dissociation Inhibitor 2 (RhoGDI2), a negative regulator of small GTPases that control cell motility. The degradation of RhoGDI2 leads to increased cytoskeletal rearrangements and enhanced cancer cell migration.
Experimental Workflow
A typical preclinical evaluation of this compound in breast cancer models involves a series of in vitro and in vivo experiments to assess its efficacy and mechanism of action.
Experimental Protocols
Western Blot for WSB1 Degradation
This protocol is for determining the dose-dependent degradation of WSB1 in breast cancer cells following treatment with this compound.
Materials:
-
Breast cancer cell lines (e.g., 4T1, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-WSB1, anti-RhoGDI2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed breast cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-WSB1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of WSB1 degradation at different concentrations of the degrader.
Transwell Migration Assay
This assay measures the effect of this compound on the migratory capacity of breast cancer cells.
Materials:
-
Breast cancer cell lines
-
Serum-free cell culture medium
-
Complete cell culture medium (chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Crystal violet staining solution
-
Cotton swabs
Protocol:
-
Cell Preparation: Culture breast cancer cells to sub-confluency. The day before the assay, serum-starve the cells overnight.
-
Assay Setup: Add complete medium (containing FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Cell Seeding: Harvest the serum-starved cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle control (DMSO). Seed the cells into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 16-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Staining and Visualization: Fix the migrated cells on the underside of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope. Calculate the percentage of migration inhibition compared to the vehicle-treated control.
Orthotopic 4T1 Breast Cancer Metastasis Model
This in vivo model is used to evaluate the efficacy of this compound in inhibiting the spontaneous metastasis of breast cancer.
Materials:
-
Female Balb/c mice (6-8 weeks old)
-
4T1 murine breast cancer cells
-
Matrigel (optional, for co-injection with cells)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
-
Anesthesia
-
Surgical tools for tumor resection (optional)
-
Bioluminescence imaging system (if using luciferase-expressing 4T1 cells)
Protocol:
-
Cell Implantation: Inject 4T1 cells (e.g., 1 x 10^5 cells in PBS or a mixture with Matrigel) into the mammary fat pad of female Balb/c mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 100 mg/kg/day) or vehicle control daily via oral gavage for the duration of the study (e.g., 28 days).
-
Primary Tumor Resection (Optional): To focus on metastatic progression, the primary tumor can be surgically resected once it reaches a certain size.
-
Metastasis Assessment: At the end of the study, euthanize the mice and harvest the lungs. Count the number of metastatic nodules on the lung surface. Alternatively, use bioluminescence imaging throughout the study to monitor metastatic spread if using engineered 4T1 cells.
-
Data Analysis: Compare the number of lung metastases between the treatment and control groups to determine the in vivo efficacy of this compound.
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions based on their specific experimental setup and cell lines used. Always adhere to institutional guidelines for animal care and use.
References
Application Notes and Protocols for Animal Models of Metastasis in WSB1 Degrader 1 Studies
Introduction
WD repeat and SOCS box-containing protein 1 (WSB1) is an E3 ubiquitin ligase that has emerged as a significant driver of cancer progression and metastasis.[1][2] Elevated WSB1 expression is associated with increased metastatic potential and poorer prognosis in various cancers, including breast, lung, and osteosarcoma.[3][4] WSB1 promotes metastasis primarily through its role in the degradation of tumor suppressor proteins. A key mechanism involves the ubiquitination and subsequent proteasomal degradation of the von Hippel-Lindau tumor suppressor (pVHL), which leads to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α).[3][5] Stabilized HIF-1α then upregulates the expression of genes involved in invasion, angiogenesis, and metastasis.[3]
"WSB1 Degrader 1" is an orally active small molecule designed to induce the degradation of the WSB1 protein, thereby offering a promising therapeutic strategy to counteract its pro-metastatic functions.[6] These application notes provide an overview and detailed protocols for utilizing animal models to evaluate the anti-metastatic efficacy of this compound.
Data Presentation: Preclinical Efficacy of WSB1 Inhibition in Metastasis
The following table summarizes representative quantitative data from preclinical studies investigating the role of WSB1 in metastasis. This data highlights the potential therapeutic efficacy of targeting WSB1.
| Cancer Type | Animal Model | Intervention | Key Quantitative Findings | Reference |
| Breast Cancer | Nude Mice | MDA-MB-231 cells with WSB-1 shRNA (tail vein injection) | Significantly lower metastatic burden (lesions/lung) in the shWSB-1 group compared to control after 12 weeks. | [1] |
| Melanoma | C57BL/6 Mice | B16F10 cells with WSB1 depletion (subcutaneous injection) | Depletion of WSB1 inhibited lung metastasis. | [3] |
| Breast Cancer | Balb/c (nu/nu) Mice | 4T1 breast cancer cells | This compound (100 mg/kg/day, p.o. for 28 days) effectively inhibited pulmonary metastasis. | [3] |
| Osteosarcoma | Nude Mice | Osteosarcoma cells with WSB1 overexpression (intravenous injection) | WSB1 overexpression markedly increased the number of pulmonary metastatic nodules. | [7] |
Signaling Pathways and Experimental Workflows
WSB1 Pro-Metastatic Signaling Pathway
The following diagram illustrates the key signaling pathway through which WSB1 promotes cancer metastasis. Under hypoxic conditions, HIF-1α induces the expression of WSB1. WSB1, as part of an E3 ligase complex, targets the tumor suppressor pVHL for proteasomal degradation. The degradation of pVHL prevents it from targeting HIF-1α for degradation, leading to the accumulation and activation of HIF-1α. Activated HIF-1α then translocates to the nucleus and promotes the transcription of genes that drive metastasis.
Experimental Workflow for In Vivo Efficacy Studies
This workflow outlines the key steps for assessing the anti-metastatic potential of this compound in an animal model.
Experimental Protocols
Protocol 1: Experimental Metastasis using Tail Vein Injection
This model assesses the ability of cancer cells to colonize distant organs, typically the lungs, after being introduced directly into the bloodstream.
Materials:
-
Cancer cell line (e.g., B16F10 melanoma, MDA-MB-231 breast cancer)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
6- to 8-week-old immunodeficient mice (e.g., NOD/SCID or BALB/c nude)
-
This compound, formulated for oral gavage
-
Vehicle control
-
1 mL syringes with 27-30 gauge needles
-
Animal restrainer
-
70% ethanol
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS to a final concentration of 1 x 10^6 cells/mL. Ensure a single-cell suspension by passing through a cell strainer.
-
Keep cells on ice until injection.
-
-
Tail Vein Injection:
-
Warm the mouse tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Wipe the tail with 70% ethanol.
-
Load a 1 mL syringe with 100 µL of the cell suspension (1 x 10^5 cells).
-
Carefully insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the 100 µL cell suspension. Successful injection is indicated by the absence of a subcutaneous bleb.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Treatment:
-
Allow tumors to establish for a designated period (e.g., 3-7 days).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg) or vehicle control daily via oral gavage.
-
-
Endpoint Analysis:
-
Monitor mice for signs of distress and record body weight regularly.
-
After a predetermined period (e.g., 2-4 weeks), euthanize the mice.
-
Perfuse the lungs with PBS and then fix in Bouin's solution or 10% neutral buffered formalin.
-
Count the number of visible metastatic nodules on the lung surface.
-
For detailed analysis, embed lungs in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to visualize and quantify micrometastases.
-
Protocol 2: Spontaneous Metastasis using Orthotopic Implantation
This model more closely mimics the clinical progression of cancer, where metastases arise from a primary tumor growing in its native microenvironment.
Materials:
-
Cancer cell line appropriate for the target organ (e.g., 4T1 for mammary fat pad)
-
Matrigel (optional, can enhance tumor take-rate)
-
Surgical tools for the specific orthotopic location
-
Anesthetics and analgesics for surgery
-
Bioluminescent imaging system and substrate (e.g., D-luciferin) if using luciferase-tagged cells
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension as described in Protocol 1.
-
Resuspend cells in a mixture of sterile PBS and Matrigel (1:1 ratio) on ice, at a concentration of 1 x 10^6 cells/100 µL.
-
-
Orthotopic Implantation (Example: Mammary Fat Pad):
-
Anesthetize the mouse.
-
Make a small incision to expose the inguinal mammary fat pad.
-
Inject 100 µL of the cell suspension into the fat pad.
-
Close the incision with sutures or surgical clips.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
Treatment and Monitoring:
-
Allow the primary tumor to reach a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment groups.
-
Administer this compound or vehicle as described previously.
-
Measure the primary tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
If using luciferase-tagged cells, perform bioluminescent imaging weekly to monitor both primary tumor growth and the development of distant metastases.
-
-
Endpoint Analysis:
-
Euthanize mice when the primary tumor reaches the maximum allowed size or at a predetermined endpoint.
-
Excise and weigh the primary tumor.
-
Isolate organs known to be sites of metastasis for the specific cancer model (e.g., lungs, liver, lymph nodes).
-
Quantify metastatic burden in these organs as described in Protocol 1.
-
Analyze survival data using Kaplan-Meier curves.
-
References
- 1. WSB-1 regulates the metastatic potential of hormone receptor negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WSB-1 regulates the metastatic potential of hormone receptor negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WSB1 promotes tumor metastasis by inducing pVHL degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WSB-1 regulates the metastatic potential of hormone receptor negative breast cancer. — Department of Oncology [oncology.ox.ac.uk]
- 5. WSB1 promotes tumor metastasis by inducing pVHL degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine as a WSB1 Degrader to Inhibit Cancer Cell Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing WSB1 Degrader 1 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration of WSB1 Degrader 1.
Frequently Asked Questions (FAQs)
Q1: What is WSB1 and what is its role in cellular signaling?
A1: WSB1 (WD repeat and SOCS box-containing protein 1) is a substrate recognition component of an E3 ubiquitin ligase complex.[1][2] E3 ubiquitin ligases are critical enzymes in the ubiquitin-proteasome system, which is the primary pathway for protein degradation in eukaryotic cells. WSB1 identifies specific target proteins for ubiquitination, marking them for subsequent degradation by the proteasome.
WSB1 is involved in various cellular processes, including:
-
Hypoxia Response: WSB1 is a target of the hypoxia-inducible factor-1 (HIF-1) and plays a role in the cellular response to low oxygen conditions. It can promote the degradation of proteins such as the von Hippel-Lindau (VHL) tumor suppressor, HIPK2, and RhoGDI2.[1][2] The degradation of VHL by WSB1 leads to the stabilization and increased activity of HIF-1α, creating a positive feedback loop in the hypoxia signaling pathway.
-
Cancer Progression: By regulating the stability of key proteins involved in cell proliferation, apoptosis, and metastasis, WSB1 has been implicated as a potential oncogene in several types of cancer.[1][2]
-
Other Biological Processes: WSB1 is also involved in thyroid hormone homeostasis and immune regulation.[1][2]
Q2: What is this compound and how does it work?
A2: "this compound" is a potent and orally active small molecule designed to induce the degradation of the WSB1 protein. It functions as a proteolysis-targeting chimera (PROTAC). PROTACs are heterobifunctional molecules with two key components: one moiety that binds to the target protein (in this case, WSB1) and another that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.
Q3: What are the known substrates of the WSB1 E3 ligase?
A3: WSB1 has been shown to target several proteins for degradation, including:
-
Von Hippel-Lindau (VHL): A tumor suppressor protein that itself is a component of an E3 ligase complex targeting HIF-1α for degradation under normoxic conditions.[1]
-
Homeodomain-interacting protein kinase 2 (HIPK2): A kinase involved in apoptosis and cell cycle control.[1]
-
Rho GDP-dissociation inhibitor 2 (RhoGDI2): A negative regulator of Rho GTPases, which are involved in cell motility and invasion.
-
Ataxia-telangiectasia mutated (ATM): A kinase that plays a central role in the DNA damage response.
-
Type II iodothyronine deiodinase (D2): An enzyme involved in thyroid hormone activation.
Troubleshooting Guide
Issue 1: No or weak degradation of WSB1 observed.
Possible Cause & Solution
| Possible Cause | Suggested Solution & Experimental Details |
| Suboptimal Degrader Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for maximal degradation (Dmax) and the half-maximal degradation concentration (DC50). |
| Inappropriate Incubation Time | The kinetics of degradation can vary. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) at a concentration known to induce some degradation to identify the optimal treatment duration. The half-life of the target protein is a key factor; however, as the specific half-life of WSB1 is not readily available, an empirical determination is recommended. |
| Low Cell Permeability of the Degrader | Due to their larger size, PROTACs can have poor cell permeability. If possible, use a positive control degrader with known good permeability to validate the experimental setup. If permeability is a suspected issue, consider using cell lines with lower efflux pump activity or using permeabilizing agents as a control experiment (though this is not suitable for functional assays). |
| Low Expression of WSB1 in the Cell Line | Confirm the basal expression level of WSB1 in your chosen cell line by Western blot. Select a cell line with robust WSB1 expression for initial optimization experiments. |
| Inefficient Ternary Complex Formation | The efficacy of a PROTAC depends on the formation of a stable ternary complex between the degrader, WSB1, and the recruited E3 ligase. While direct measurement of ternary complex formation can be challenging, persistent lack of degradation despite confirming target engagement and E3 ligase presence may suggest an issue with complex formation. |
| Issues with the Ubiquitin-Proteasome System | To confirm that the observed degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding this compound. The degradation of WSB1 should be rescued in the presence of the proteasome inhibitor. |
| Protein Degradation During Sample Prep | Ensure that lysis buffers are always supplemented with a fresh protease inhibitor cocktail to prevent non-specific protein degradation during sample preparation for Western blotting. Keep samples on ice at all times. |
Issue 2: The "Hook Effect" is observed in the dose-response curve.
Possible Cause & Solution
The "hook effect" is a phenomenon where the extent of protein degradation decreases at higher concentrations of the degrader. This occurs because at high concentrations, the degrader is more likely to form binary complexes (either with WSB1 or the recruited E3 ligase) rather than the productive ternary complex required for degradation.
| Possible Cause | Suggested Solution & Experimental Details |
| High Degrader Concentration | The primary solution is to use a lower concentration range in your experiments. The optimal concentration for maximal degradation (Dmax) is typically at the peak of the bell-shaped dose-response curve. For subsequent experiments, use concentrations at or slightly below the Dmax. |
| High Target or E3 Ligase Expression | The relative concentrations of the degrader, target protein, and E3 ligase can influence the hook effect. While not always feasible to modify, being aware of the expression levels in your cell line can help in interpreting the results. |
Issue 3: High cell toxicity observed.
Possible Cause & Solution
| Possible Cause | Suggested Solution & Experimental Details |
| On-Target Toxicity | Degradation of WSB1 may lead to cellular toxicity in certain cell lines due to its role in essential cellular processes. Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) in parallel with your degradation experiments to assess the cytotoxic effects of this compound. |
| Off-Target Effects of the Degrader | The degrader molecule may have off-target effects that contribute to toxicity. If available, use a negative control compound (e.g., a molecule that binds WSB1 but does not recruit the E3 ligase, or vice versa) to distinguish between on-target and off-target toxicity. |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only control to assess the effect of the solvent on cell viability. |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for WSB1 Degradation by Western Blot
-
Cell Seeding: Plate your chosen cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
Dose-Response: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a vehicle control (e.g., DMSO) for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a single, effective concentration of this compound (determined from the dose-response experiment or a starting concentration of e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg).
-
Boil the samples at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load samples onto a polyacrylamide gel and run the electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against WSB1 overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin, or tubulin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the WSB1 band intensity to the loading control. Plot the normalized WSB1 levels against the degrader concentration or time.
Protocol 2: Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with the same concentrations of this compound and vehicle control as used in the degradation experiment.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot cell viability against the degrader concentration to determine the IC50 value.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound (nM) | Normalized WSB1 Protein Level (%) | Cell Viability (%) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 95 | 100 |
| 1 | 75 | 98 |
| 10 | 40 | 95 |
| 100 | 15 | 85 |
| 1000 | 25 (Hook Effect) | 70 |
| 10000 | 50 (Hook Effect) | 50 |
Table 2: Example Time-Course Data for this compound (at 100 nM)
| Time (hours) | Normalized WSB1 Protein Level (%) |
| 0 | 100 |
| 2 | 80 |
| 4 | 60 |
| 8 | 35 |
| 12 | 20 |
| 24 | 15 |
| 48 | 18 |
Visualizations
Caption: Simplified signaling pathway involving WSB1 under hypoxic conditions.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Logical relationship illustrating the "Hook Effect".
References
WSB1 Degrader 1 solubility and preparation for cell culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing WSB1 Degrader 1 in cell culture experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in DMSO stock solution. | The compound has come out of solution during storage. | Warm the stock solution to 37°C and use sonication to redissolve the compound completely before use.[1][2] |
| Precipitation occurs when adding the degrader to aqueous cell culture medium. | Direct addition of a concentrated DMSO stock to the aqueous medium can cause the compound to precipitate due to poor aqueous solubility. | Prepare intermediate dilutions of the DMSO stock solution in DMSO before adding it to the cell culture medium. It is also recommended to pre-warm both the stock solution and the culture medium to 37°C before mixing.[1] |
| Low or no degradation of WSB1 protein observed. | The concentration of the degrader may be too low, or the incubation time is insufficient. | Perform a dose-response experiment to determine the optimal concentration and a time-course experiment to find the optimal incubation time for your specific cell line. Effective concentrations have been reported in the nanomolar range (0.25-2500 nM) with incubation times from 2 to 24 hours.[2][3] |
| The cell line may have low endogenous expression of WSB1. | Verify the expression level of WSB1 in your cell line of interest using techniques like Western blotting or qPCR before starting the degradation experiment. | |
| Observed cellular toxicity. | The concentration of the degrader or the DMSO vehicle is too high. | Reduce the concentration of this compound. Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.5%). |
| Inconsistent results between experiments. | Variability in stock solution preparation or cell culture conditions. | Ensure the stock solution is completely dissolved and homogenous before each use. Maintain consistent cell passage numbers, confluency, and other culture parameters. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and orally active small molecule that induces the degradation of the WSB1 (WD repeat and SOCS box-containing 1) protein.[3][4][5] WSB1 is an E3 ubiquitin ligase that plays a role in various cellular processes, including response to hypoxia and cancer metastasis.[6][7][8] By degrading WSB1, this compound can inhibit cancer cell migration and metastasis.[2][3] One of the downstream effects of WSB1 degradation is the elevation of RhoGDI2 protein levels.[3][9]
2. What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is Dimethyl sulfoxide (DMSO).[1][5][10]
3. What is the solubility of this compound in DMSO?
The solubility of this compound in DMSO is reported to be approximately 24-25 mg/mL (around 71.76-74.76 mM).[1][2][10][11] Sonication is often recommended to facilitate dissolution.[1][10]
4. How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the solid compound in high-purity DMSO to your desired concentration (e.g., 10 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
5. What is a typical working concentration for cell culture experiments?
The effective concentration of this compound can vary depending on the cell line and the duration of treatment. Published data indicates that concentrations in the nanomolar range (e.g., 0.25 nM to 2500 nM) have been shown to induce WSB1 degradation in cell-based assays.[2][3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
6. How should I store this compound?
The solid powder form of this compound should be stored at -20°C for long-term stability (up to 3 years).[1][10] Stock solutions prepared in a solvent like DMSO should be stored at -80°C for up to one year.[1][10]
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Source(s) |
| Solubility | ≥ 2.08 mg/mL (≥ 6.22 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [4] |
| 24 mg/mL (71.76 mM) | DMSO (Sonication recommended) | [1][10] | |
| 25 mg/mL (74.76 mM) | DMSO (Ultrasonic bath recommended) | [2] | |
| Effective Concentration in Cell Culture | 0.25 - 2500 nM | H1299-WSB1 cells | [2][3] |
| IC50 for Anti-migration | 39.1 µM | KHOS cells | [2][3] |
| 24.47 µM | H460 cells | [2][3] | |
| Storage (Solid) | -20°C for 3 years | [1][10] | |
| Storage (In Solvent) | -80°C for 1 year | [1][10] |
Experimental Protocols
Protocol for Preparation of this compound for Cell Culture
-
Prepare a High-Concentration Stock Solution:
-
Aseptically weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile, high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. If necessary, sonicate the vial in a water bath for a short period until the solution is clear.
-
-
Prepare Intermediate Dilutions:
-
To minimize the final DMSO concentration in your cell culture, it is advisable to make serial dilutions of your high-concentration stock in sterile DMSO. For example, from a 10 mM stock, you can prepare a 1 mM intermediate stock.
-
-
Dosing the Cells:
-
Pre-warm your cell culture medium and the appropriate stock solution (e.g., 1 mM intermediate stock) to 37°C.
-
Add the required volume of the stock solution to the pre-warmed cell culture medium to achieve the final desired concentration. For example, add 1 µL of a 1 mM stock to 1 mL of medium for a final concentration of 1 µM.
-
Gently mix the medium containing the degrader before adding it to your cells.
-
-
Control Groups:
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Always include a vehicle control group in your experiment. This group should be treated with the same final concentration of DMSO as the cells receiving the highest concentration of this compound.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Simplified signaling pathway of WSB1 and the action of its degrader.
References
- 1. This compound | E1/E2/E3 Enzyme | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | WSB1降解剂 | MCE [medchemexpress.cn]
- 5. admin.biosschina.com [admin.biosschina.com]
- 6. WSB1: from homeostasis to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WSB1: from homeostasis to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. NB-64-45576-1mg | this compound [2306039-66-5] Clinisciences [clinisciences.com]
- 11. NB-64-45576-1mL | this compound [2306039-66-5] Clinisciences [clinisciences.com]
Potential off-target effects of WSB1 Degrader 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of WSB1 Degrader 1. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as compound 4, is a potent and orally active small molecule designed to induce the degradation of the protein WSB1 (WD repeat and SOCS box-containing 1).[1][2][3][4] WSB1 is an E3 ubiquitin ligase subunit that plays a role in hypoxia-driven tumor cell migration.[3][5] this compound is believed to function by targeting WSB1 for degradation, leading to the accumulation of its downstream target, RhoGDI2. This accumulation disrupts the formation of F-actin and membrane ruffles, thereby inhibiting cancer cell migration and metastasis.[3]
Q2: What are the known on-target effects of this compound in cancer cell lines?
A2: In preclinical studies, this compound has demonstrated several on-target effects, including:
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Time- and dose-dependent degradation of WSB1 protein.[1]
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Inhibition of cancer cell migration and wound healing in various cell lines, including KHOS, H460, and H1299-WSB1.[1]
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Elevation of RhoGDI2 protein levels.[1]
Q3: What is the known signaling pathway of WSB1?
A3: WSB1 is a component of an E3 ubiquitin ligase complex and is involved in the cellular response to hypoxia.[5][6][7] Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of target genes, including WSB1. WSB1, in turn, can target several proteins for proteasomal degradation, including the von Hippel-Lindau (VHL) tumor suppressor and Homeodomain-interacting protein kinase 2 (HIPK2).[5][6][8] By degrading VHL, WSB1 can create a positive feedback loop that further stabilizes HIF-1α, promoting cancer cell proliferation and metastasis.[8] WSB1 has also been implicated in the degradation of ATM, a key protein in the DNA damage response, thereby allowing cells to bypass oncogene-induced senescence.[9] Additionally, WSB1 targets RhoGDI2 for degradation, a key event in promoting cell motility.[3]
Q4: Is there any information on the off-target effects of this compound?
A4: Currently, there is no publicly available data specifically detailing the off-target profile of this compound. As with any small molecule degrader, there is a potential for off-target effects. Researchers are strongly encouraged to perform their own selectivity profiling in their experimental systems. General methodologies for assessing off-target effects of targeted protein degraders, such as proteomics-based approaches, are described in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low WSB1 degradation observed. | 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line being used. | 1. Perform a dose-response experiment to determine the optimal concentration for WSB1 degradation in your cell line. A starting range of 0.25-2500 nM has been used in previous studies.[1] |
| 2. Incorrect incubation time: The incubation time may be too short to observe significant degradation. | 2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration.[1] | |
| 3. Cell line specific factors: The expression levels of WSB1 or other necessary cellular machinery for degradation may vary between cell lines. | 3. Confirm WSB1 expression in your cell line by Western blot or qPCR. Consider using a positive control cell line known to be sensitive to the degrader. | |
| 4. Compound integrity: The compound may have degraded due to improper storage. | 4. Ensure the compound is stored correctly (powder at -20°C for up to 3 years, solvent at -80°C for up to 1 year).[4] Prepare fresh dilutions for each experiment. | |
| High cell toxicity observed. | 1. High concentration: The concentration of the degrader may be too high, leading to off-target toxicity. | 1. Determine the IC50 for cell viability in your cell line and use concentrations at or below this value for degradation experiments. |
| 2. Off-target effects: The degrader may be affecting other essential cellular proteins. | 2. Perform off-target analysis using proteomics (see Experimental Protocols). | |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or serum concentration can affect experimental outcomes. | 1. Maintain consistent cell culture practices, including using cells within a defined passage number range and seeding at a consistent density. |
| 2. Inconsistent compound preparation: Errors in weighing or diluting the compound can lead to variability. | 2. Prepare a concentrated stock solution in DMSO and aliquot for single use to minimize freeze-thaw cycles. Ensure accurate dilutions are made for each experiment.[4] |
Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| H1299-WSB1 | Western Blot | WSB1 Degradation | Time- and dose-dependent | [1] |
| KHOS | Migration Assay | IC50 | 39.1 µM | [1] |
| H460 | Migration Assay | IC50 | 24.47 µM | [1] |
| KHOS | Western Blot | RhoGDI2 Levels | Increased with 5 µM treatment | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing | Outcome | Reference |
| Rat | 100 mg/kg (p.o.) | Quick absorption, fast clearance | [1] |
| Rat | 160 mg/kg (i.p.) | Quick absorption | [1] |
| Mouse (Pulmonary Metastasis Model) | 100 mg/kg (p.o., daily for 28 days) | Effective inhibition of pulmonary metastasis | [1] |
Experimental Protocols
1. Protocol for Assessing WSB1 Degradation by Western Blot
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Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
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Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
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Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against WSB1 overnight at 4°C. The following day, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the WSB1 signal to a loading control (e.g., GAPDH or β-actin).
2. Protocol for Off-Target Profiling using Global Proteomics (Mass Spectrometry)
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Experimental Design: Treat your cell line of interest with this compound at a concentration that effectively degrades WSB1 and a vehicle control (DMSO). Include multiple biological replicates for each condition. A time-course experiment is recommended to distinguish between direct and indirect effects.
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Sample Preparation: Harvest cells and perform protein extraction and digestion (typically using trypsin).
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LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Use a proteomics data analysis software (e.g., MaxQuant) to identify and quantify the proteins in each sample. Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the vehicle control.
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Target Validation: Validate any potential off-targets using orthogonal methods, such as Western blotting or targeted proteomics.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|Cas# 2306039-66-5 [glpbio.cn]
- 3. Discovery of 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine as a WSB1 Degrader to Inhibit Cancer Cell Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | E1/E2/E3 Enzyme | TargetMol [targetmol.com]
- 5. WSB1: from homeostasis to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WSB1: from homeostasis to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WSB1 promotes tumor metastasis by inducing pVHL degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WSB1 overcomes oncogene-induced senescence by targeting ATM for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with WSB1 Degrader 1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing WSB1 Degrader 1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not showing any degradation of the WSB1 protein. What are the possible reasons?
There are several potential reasons why you might not be observing WSB1 degradation:
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Suboptimal Concentrations: Ensure you are using a broad concentration range to capture the full dose-response curve. This compound has been shown to be effective in the nanomolar to low micromolar range (0.25-2500 nM)[1][2]. Very high concentrations can lead to the "hook effect," where the formation of binary complexes between the degrader and either WSB1 or the E3 ligase individually outcompetes the formation of the productive ternary complex required for degradation[3][4][5][6].
-
Incorrect Time Points: The kinetics of degradation can vary between cell lines. It is recommended to perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal degradation window[1][2][7].
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Cell Line Specificity: The expression levels of the target protein (WSB1) and the recruited E3 ligase are critical for PROTAC efficacy. Different cell lines may have varying levels of these components, impacting the efficiency of degradation[7][8].
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Compound Solubility and Stability: this compound has a reported solubility of 24 mg/mL in DMSO[9][10]. Ensure the compound is fully dissolved in your stock solution and does not precipitate upon dilution into your cell culture media. It is recommended to prepare fresh working solutions and avoid repeated freeze-thaw cycles of the stock solution[9][11]. Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month[1][11].
-
Experimental Controls: It is crucial to include proper negative controls, such as a vehicle-treated sample (e.g., DMSO) and a negative control compound that does not bind the E3 ligase, to confirm that the observed degradation is specific to the action of this compound[4].
Q2: I am observing a "hook effect" in my dose-response experiments. How can I mitigate this?
The "hook effect" is a characteristic phenomenon for many PROTACs where degradation efficiency decreases at higher concentrations[3][4][5][6]. This occurs because at high concentrations, the PROTAC can saturate both the target protein and the E3 ligase, preventing the formation of the necessary ternary complex[4][5][6].
To mitigate the hook effect:
-
Adjust Concentration Range: Use a wider range of concentrations, particularly focusing on lower nanomolar concentrations, to fully define the bell-shaped dose-response curve[8][12].
-
Optimize Incubation Time: The hook effect can be time-dependent. Shorter incubation times might show a more pronounced hook effect, while longer incubation times could potentially broaden the optimal degradation window.
Q3: How should I prepare and store this compound?
-
Reconstitution: For in vitro experiments, it is recommended to prepare a stock solution in DMSO. The solubility in DMSO is reported to be 24 mg/mL (71.76 mM)[9][10]. Sonication may be used to aid dissolution[9][10].
-
Storage: The solid powder form can be stored at -20°C for up to 3 years. Stock solutions in DMSO should be stored at -80°C for up to 1 year[9]. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles[9][11]. For short-term storage, the solution can be kept at 4°C for up to one week[9].
-
Working Solutions: For cell-based assays, dilute the DMSO stock solution into your culture medium. To avoid precipitation, it is good practice to pre-warm both the stock solution and the medium to 37°C before dilution[9].
Q4: Are there any known off-target effects of this compound?
The available literature does not specify known off-target effects for this compound. However, as with any small molecule, off-target effects are possible. To assess specificity in your system, consider the following:
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Proteomics: Perform unbiased whole-cell proteomics to identify other proteins that may be degraded upon treatment with this compound[7].
-
Negative Controls: Use a structurally similar but inactive control molecule to ensure that the observed phenotype is due to WSB1 degradation and not off-target binding[4].
-
Rescue Experiments: If a specific phenotype is observed, attempt to rescue it by overexpressing a degradation-resistant mutant of WSB1.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No WSB1 Degradation | Incorrect concentration range. | Test a broad dose-response, from low nM to high µM, to account for the "hook effect"[3][4][5][6]. |
| Suboptimal incubation time. | Perform a time-course experiment (e.g., 2, 8, 24 hours) to find the optimal degradation time point[1][2][7]. | |
| Low E3 ligase expression in the cell line. | Confirm the expression of the relevant E3 ligase in your cell model. | |
| Poor cell permeability. | While this compound is orally active, permeability can be a challenge for PROTACs. Consider using specialized assays to assess cell permeability if issues persist[3][13]. | |
| Compound precipitation. | Ensure the final concentration of DMSO in the media is low (<0.5%) and that the degrader does not precipitate. Pre-warming solutions can help[9]. | |
| Inconsistent Results Between Experiments | Batch-to-batch variability of the degrader. | If possible, use the same batch of the compound for a series of experiments. |
| Cell passage number and confluency. | Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. | |
| Inconsistent storage and handling of the compound. | Follow recommended storage conditions strictly and avoid multiple freeze-thaw cycles of the stock solution[1][9][11]. | |
| High Cell Toxicity | Off-target effects. | Perform proteomics to identify potential off-targets. Use a negative control compound to confirm the toxicity is linked to the degrader's specific mechanism[4][7]. |
| High concentration of the degrader. | Test lower concentrations to see if toxicity is dose-dependent. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. |
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| Effective Concentration (in vitro) | 0.25 - 2500 nM | H1299-WSB1 | [1][2] |
| IC50 (Anti-migration) | 39.1 µM | KHOS | [1] |
| 24.47 µM | H460 | [1] | |
| Treatment Duration (in vitro) | 2 - 24 hours | H1299-WSB1 | [1][2] |
| Effective Dose (in vivo) | 100 mg/kg (oral, daily) | Balb/c (nu/nu) mice | [1] |
| Solubility (DMSO) | 24 mg/mL (71.76 mM) | N/A | [9][10] |
Experimental Protocols
Protocol: In Vitro WSB1 Degradation Assay
This protocol outlines a general procedure for assessing the degradation of WSB1 protein in a cellular context using this compound.
1. Cell Culture and Plating:
- Culture cells of interest (e.g., H1299-WSB1, KHOS, H460) under standard conditions.
- Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) to achieve 70-80% confluency on the day of the experiment.
2. Preparation of this compound:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of the stock solution in DMSO to prepare intermediate concentrations.
- Further dilute the intermediate solutions in pre-warmed cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all treatments and should not exceed 0.5%.
3. Treatment of Cells:
- Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
- Include a vehicle control (medium with the same final concentration of DMSO).
- Incubate the cells for the desired time points (e.g., 2, 4, 8, 12, or 24 hours).
4. Cell Lysis:
- After incubation, wash the cells with ice-cold PBS.
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
5. Protein Quantification and Analysis:
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- Normalize the protein concentrations for all samples.
- Analyze the protein levels of WSB1 by Western blotting using a specific anti-WSB1 antibody.
- Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
- Quantify the band intensities to determine the extent of WSB1 degradation relative to the vehicle control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: Formation of binary vs. ternary complexes at different concentrations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|Cas# 2306039-66-5 [glpbio.cn]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound | E1/E2/E3 Enzyme | TargetMol [targetmol.com]
- 10. NB-64-45576-1mL | this compound [2306039-66-5] Clinisciences [clinisciences.com]
- 11. glpbio.com [glpbio.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
How to measure WSB1 protein degradation effectively
Welcome to the Technical Support Center for WSB1 Protein Degradation Assays. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in effectively measuring the degradation of WD Repeat and SOCS Box Containing 1 (WSB1) and its substrates.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of WSB1 protein?
A1: WSB1 is the substrate-recognition component of an E3 ubiquitin ligase complex, which is part of the ubiquitin-proteasome system.[1][2] Its main role is to bind to specific target proteins, facilitating their ubiquitination and subsequent degradation by the proteasome.[3][4]
Q2: Which cellular pathway is responsible for the degradation of WSB1's target proteins?
A2: WSB1 mediates protein degradation through the ubiquitin-proteasome pathway.[5][6] As part of a Cullin-RING E3 ligase complex, WSB1 targets proteins for polyubiquitination, which serves as a signal for their destruction by the 26S proteasome.[7]
Q3: What are some known substrates of the WSB1 E3 ligase?
A3: WSB1 has been shown to target several proteins for degradation, including the von Hippel-Lindau tumor suppressor (VHL), homeodomain-interacting protein kinase 2 (HIPK2), Rho GDP-dissociation inhibitor 2 (RhoGDI2), and type II iodothyronine deiodinase (DIO2).[1][2][7][8][9]
Q4: What is a cycloheximide (CHX) chase assay and why is it used?
A4: A cycloheximide (CHX) chase assay is a common method used to determine the half-life of a protein.[10] Cycloheximide is a potent inhibitor of protein synthesis in eukaryotes.[10][11] By treating cells with CHX, researchers can stop the production of new proteins and monitor the rate at which the existing pool of a specific protein is degraded over time.[12]
Q5: How can I confirm that the degradation of a WSB1 substrate is proteasome-dependent?
A5: To confirm proteasome-dependent degradation, you can treat cells with a specific proteasome inhibitor, such as MG132.[13] If the degradation of the target protein is blocked and the protein accumulates in the presence of the inhibitor, it confirms that its turnover is mediated by the proteasome.[7][8] This is often used as a control experiment alongside a CHX chase assay.
Troubleshooting Guides
Issue 1: Cycloheximide (CHX) Chase Assay - Inconsistent or No Degradation Observed
| Question | Possible Cause & Solution |
| Are you sure your cycloheximide is active and used at the correct concentration? | Cause: CHX may be degraded or used at a sub-optimal concentration for your specific cell line. Solution: Prepare fresh CHX solution in DMSO for each experiment.[14] Perform a dose-response curve (e.g., 50-300 µg/mL) to determine the minimal concentration required to fully inhibit protein synthesis in your cell line without causing significant cytotoxicity.[15] Confirm inhibition by running a control where you measure the incorporation of a labeled amino acid. |
| Is the time course of your experiment appropriate for your protein of interest? | Cause: The protein's half-life may be much longer or shorter than your experimental time points. Protein half-lives can vary from minutes to many hours.[10] Solution: For an unknown protein, start with a broad time course (e.g., 0, 2, 4, 8, 12, 24 hours).[15] Based on the initial results, you can then perform a more focused experiment with shorter or longer time points to accurately determine the half-life. |
| Could your protein be stabilized by interacting with other proteins? | Cause: Protein-protein interactions can protect a protein from degradation, making it appear more stable.[16] Solution: Review the literature for known binding partners of your protein. You may need to perform the experiment under conditions that disrupt these interactions, if feasible, or use cell lines where the interacting partner is knocked down or knocked out. |
Issue 2: Western Blot - Weak or No Signal for WSB1 or its Substrate
| Question | Possible Cause & Solution |
| Is your target protein expressed at low levels in your cell line? | Cause: The endogenous expression level of the protein might be below the detection limit of your Western blot. Solution: Increase the amount of total protein loaded per lane (e.g., from 20µg to 50µg).[17] Use a positive control lysate from a cell line known to express the protein at high levels.[17] Consider enriching your sample for the protein of interest using immunoprecipitation (IP) before running the Western blot. |
| Is your primary antibody working correctly? | Cause: The primary antibody may not be specific, may have low affinity, or may have lost activity due to improper storage or repeated use. Solution: Optimize the primary antibody concentration by performing a titration.[17] Ensure the antibody has been validated for Western blotting. Always include a positive and negative control. For low signals, try incubating the primary antibody overnight at 4°C to increase binding.[17] |
| Was the protein transfer from the gel to the membrane successful? | Cause: Inefficient transfer, particularly for high or low molecular weight proteins, can lead to weak or no signal. Solution: After transfer, stain the membrane with Ponceau S to visualize the total protein and confirm that the transfer was even and complete.[18] Optimize transfer time and voltage based on the molecular weight of your target protein. For large proteins, a longer transfer time or the addition of SDS to the transfer buffer may be necessary. |
Issue 3: Ubiquitination Assay - No Ubiquitinated Species Detected
| Question | Possible Cause & Solution |
| Did you inhibit the proteasome effectively? | Cause: Ubiquitinated proteins are rapidly degraded by the proteasome. Without inhibiting this process, you are unlikely to detect them. Solution: Treat cells with a proteasome inhibitor (e.g., 10-20 µM MG132) for 4-6 hours before cell lysis to allow ubiquitinated proteins to accumulate.[5][7] |
| Are your lysis and immunoprecipitation (IP) conditions denaturing? | Cause: Deubiquitinating enzymes (DUBs) are highly active in native cell lysates and can remove ubiquitin chains from your protein of interest. Solution: Lyse cells in a denaturing buffer containing SDS (e.g., 1% SDS) and heat the sample to inactivate DUBs.[5] Dilute the denatured lysate with a non-denaturing buffer before adding the antibody for immunoprecipitation to allow for antibody binding. |
| Is the ubiquitination level of your target protein too low to detect? | Cause: The steady-state level of ubiquitination for your protein may be very low. Solution: Overexpress a tagged version of ubiquitin (e.g., HA-Ubiquitin) in your cells along with your protein of interest. This can significantly increase the signal for ubiquitinated species.[5] Following immunoprecipitation of your target protein, blot with an antibody against the ubiquitin tag (e.g., anti-HA). |
Key Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay to Determine Protein Half-life
This protocol outlines the steps to measure the degradation rate of a target protein.
-
Cell Seeding: Seed an equal number of cells into multiple 35-mm or 60-mm culture dishes. Allow cells to adhere and grow overnight to reach 70-80% confluency.
-
CHX Treatment:
-
Prepare a stock solution of Cycloheximide (e.g., 50 mg/mL in DMSO).[14]
-
For the '0 hour' time point, immediately wash one dish with ice-cold PBS and lyse the cells as described below.
-
To the remaining dishes, add CHX to the culture medium to a final concentration of 50-100 µg/mL (this should be optimized for your cell line).[14][15] Gently swirl the plates to mix.
-
-
Time Course Collection: At each designated time point (e.g., 0, 1, 2, 4, 8 hours), harvest one dish of cells.
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blot Analysis:
-
Load equal amounts of protein (e.g., 30 µg) from each time point onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against your protein of interest and a primary antibody for a stable loading control (e.g., β-actin, GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for your target protein and the loading control at each time point using software like ImageJ.
-
Normalize the target protein intensity to the loading control intensity for each time point.
-
Plot the normalized protein level (as a percentage of the 0-hour time point) against time.
-
Calculate the half-life (t₁/₂) as the time it takes for the protein level to decrease by 50%.
-
Protocol 2: In Vivo Ubiquitination Assay
This protocol is for detecting the ubiquitination of a WSB1 substrate in cultured cells.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding your protein of interest (e.g., Myc-tagged substrate) and HA-tagged Ubiquitin. If studying WSB1's role, you can also co-transfect a plasmid for WSB1.
-
Proteasome Inhibition: Approximately 36-48 hours post-transfection, treat the cells with 10-20 µM MG132 for 4-6 hours to block proteasomal degradation.[5]
-
Denaturing Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the dish with a hot (95°C) denaturing lysis buffer (e.g., 1% SDS in Tris buffer with protease and DUB inhibitors).[5]
-
Scrape the viscous lysate, transfer to a tube, and boil for 10 minutes to ensure complete denaturation and inactivation of enzymes.
-
-
Immunoprecipitation (IP):
-
Dilute the lysate 10-fold with a non-denaturing buffer (e.g., a buffer containing 1% Triton X-100 and no SDS) to reduce the SDS concentration to ~0.1%.
-
Centrifuge to pellet any insoluble material.
-
Add a primary antibody against your protein of interest (e.g., anti-Myc) to the supernatant and incubate overnight at 4°C with rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer (e.g., the dilution buffer) to remove non-specific binders.
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins from the beads by boiling in 2x SDS-PAGE sample buffer.
-
Resolve the samples by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an antibody against the ubiquitin tag (e.g., anti-HA) to detect the polyubiquitin chains on your protein of interest. A high-molecular-weight smear or ladder of bands above the unmodified protein indicates ubiquitination.
-
You can also probe a separate blot with the antibody against your protein's tag (e.g., anti-Myc) to confirm successful immunoprecipitation.
-
Quantitative Data Summary
Table 1: Typical Reagent Concentrations for Degradation Assays
| Reagent | Assay Type | Typical Working Concentration | Purpose |
| Cycloheximide (CHX) | Protein Half-Life | 50 - 300 µg/mL[15] | Inhibits protein synthesis |
| MG132 | Ubiquitination / Proteasome Inhibition | 10 - 20 µM[5] | Inhibits 26S proteasome activity |
| Primary Antibody | Western Blot / IP | 1:500 - 1:2000 dilution | Binds to target protein |
| Protease Inhibitor Cocktail | Cell Lysis | 1x (as per manufacturer) | Prevents protein degradation by proteases post-lysis |
Table 2: Example Time Points for CHX Chase Experiments
| Expected Protein Stability | Recommended Time Points (Hours) |
| Highly Labile (t₁/₂ < 1 hr) | 0, 0.25, 0.5, 1, 1.5, 2 |
| Moderately Stable (t₁/₂ = 2-6 hrs) | 0, 1, 2, 4, 6, 8 |
| Highly Stable (t₁/₂ > 8 hrs) | 0, 4, 8, 12, 24 |
Visualizations
Caption: WSB1-mediated ubiquitination and proteasomal degradation pathway.
Caption: Experimental workflow for a Cycloheximide (CHX) chase assay.
Caption: Troubleshooting logic for weak/no signal in a Western Blot.
References
- 1. WSB1: from homeostasis to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. researchgate.net [researchgate.net]
- 4. WSB1: from homeostasis to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. WSB1 promotes tumor metastasis by inducing pVHL degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. WSB1 promotes tumor metastasis by inducing pVHL degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 11. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Proteasome inhibitors and bone disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 18. Western blot troubleshooting guide! [jacksonimmuno.com]
WSB1 Degrader 1 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of WSB1 Degrader 1.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the integrity and activity of this compound, it is crucial to adhere to the recommended storage conditions. These vary for the compound in its solid form versus in a solvent.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[1][2] To enhance solubility, the tube can be warmed to 37°C and sonicated in an ultrasonic bath.[3]
Q3: What is the recommended storage for the stock solution?
A3: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.[1][4] For shorter periods, -20°C is also acceptable, though the stability is reduced.
Q4: How stable is this compound in aqueous solutions and cell culture media?
A4: There is limited publicly available quantitative data on the stability of this compound in aqueous solutions or cell culture media. As a general best practice for PROTACs and small molecule degraders, it is highly recommended to prepare working solutions fresh from a DMSO stock solution for each experiment and use them on the same day.[5] Nonenzymatic degradation can occur in aqueous solutions.
Q5: I observed precipitation when diluting the DMSO stock solution into my aqueous buffer/media. What should I do?
A5: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. To mitigate this, it is recommended to pre-warm both the stock solution and the aqueous medium to 37°C before dilution.[1] If precipitation still occurs, gentle vortexing or sonication may help to redissolve the compound.[1] For in vivo studies, co-solvents such as PEG300 and Tween-80 can be used to improve solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or reduced activity in cell-based assays | 1. Compound degradation due to improper storage. 2. Compound precipitation in the cell culture medium. 3. Insufficient incubation time or concentration. | 1. Ensure the solid compound and DMSO stock solutions are stored at the recommended temperatures. Prepare fresh dilutions for each experiment. 2. Visually inspect the culture medium for any precipitate after adding the degrader. If precipitation is observed, refer to the solubility enhancement tips in the FAQs. Consider using a lower final concentration or optimizing the dilution method. 3. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. WSB1 degradation has been observed in a time and dose-dependent manner.[5] |
| Inconsistent results between experiments | 1. Repeated freeze-thaw cycles of the stock solution. 2. Instability of the degrader in the working solution. 3. Variability in cell passage number or density. | 1. Aliquot the DMSO stock solution into single-use vials to avoid multiple freeze-thaw cycles.[1][4] 2. Always prepare the working solution fresh before each experiment. 3. Maintain consistent cell culture conditions, including passage number and seeding density, as these can affect cellular responses. |
| Precipitation in the formulation for in vivo studies | 1. Low aqueous solubility of the degrader. 2. Improper mixing of the formulation components. | 1. Utilize a formulation with co-solvents to enhance solubility. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] 2. Add each component of the formulation sequentially and ensure complete mixing at each step. Gentle warming and sonication can aid in dissolution.[5][6] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Stability Period | Source |
| Solid (Powder) | -20°C | Up to 3 years | [1][2] |
| Stock Solution in DMSO | -80°C | Up to 1 year | [1][4] |
| Stock Solution in DMSO | -80°C | Up to 6 months | [3][5] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [3][5] |
Note: Stability periods can vary between suppliers. Always refer to the product-specific datasheet.
Table 2: Solubility
| Solvent | Solubility | Source |
| DMSO | ≥ 24 mg/mL (71.76 mM) | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (solid), DMSO (anhydrous), sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 334.41 g/mol . To prepare a 10 mM solution, weigh out 3.34 mg of the compound.
-
Procedure: a. Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation. b. Weigh 3.34 mg of the compound and transfer it to a sterile microcentrifuge tube. c. Add 1 mL of anhydrous DMSO to the tube. d. To facilitate dissolution, gently warm the tube to 37°C and vortex or sonicate until the solid is completely dissolved.[3] e. Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C.
Protocol 2: General Protocol for Assessing Stability in Aqueous Solution (e.g., PBS)
This is a general protocol as specific stability data for this compound is not publicly available. This method can be adapted to assess the stability in other relevant aqueous media.
-
Materials: 10 mM this compound in DMSO, Phosphate-Buffered Saline (PBS, pH 7.4), High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Procedure: a. Prepare a working solution of this compound in PBS (e.g., 10 µM) by diluting the DMSO stock solution. The final concentration of DMSO should be kept low (e.g., <0.1%) to minimize its effect on the stability and the assay. b. Immediately after preparation (t=0), take a sample of the working solution and analyze it by HPLC or LC-MS to determine the initial peak area of this compound. c. Incubate the remaining working solution at a desired temperature (e.g., room temperature or 37°C). d. At various time points (e.g., 1, 2, 4, 8, 24 hours), take samples of the incubated solution and analyze them by HPLC or LC-MS. e. Analysis: i. Monitor the peak area of the parent this compound compound over time. ii. Calculate the percentage of the compound remaining at each time point relative to the t=0 sample. iii. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Visualizations
Caption: Signaling pathway of the WSB1 E3 ligase complex and its targeted degradation by this compound.
Caption: Experimental workflow for assessing the stability of this compound in aqueous solutions.
References
- 1. WSB1 promotes tumor metastasis by inducing pVHL degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound | E1/E2/E3 Enzyme | TargetMol [targetmol.com]
- 5. The Hedgehog-inducible ubiquitin ligase subunit WSB-1 modulates thyroid hormone activation and PTHrP secretion in the developing growth plate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 2306039-66-5 | GSD03966 | Biosynth [biosynth.com]
Technical Support Center: Interpreting Unexpected Phenotypes with WSB1 Degrader 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during experiments with WSB1 Degrader 1.
Troubleshooting Guide
Researchers using this compound may encounter phenotypes that are not immediately reconcilable with the expected effects of WSB1 inhibition. This guide provides potential explanations and troubleshooting strategies for these unexpected outcomes.
| Observed Phenotype | Potential Cause | Recommended Next Steps |
| Increased Cell Cycle Arrest or Apoptosis | WSB1 is known to target the tumor suppressor ATM for degradation.[1][2] Degradation of WSB1 by the degrader may lead to ATM stabilization, triggering cell cycle checkpoints and apoptosis. | - Western Blot: Analyze ATM protein levels and phosphorylation status (e.g., p-ATM Ser1981).- Cell Cycle Analysis: Perform flow cytometry with propidium iodide staining.- Apoptosis Assays: Conduct TUNEL or Annexin V staining. |
| Reduced Angiogenesis In Vitro or In Vivo | WSB1 promotes the degradation of the von Hippel-Lindau (VHL) tumor suppressor, which in turn targets Hypoxia-Inducible Factor 1-alpha (HIF-1α) for degradation.[3][4][5][6] WSB1 degradation can stabilize pVHL, leading to decreased HIF-1α levels and reduced expression of pro-angiogenic factors like VEGF. | - Western Blot: Assess protein levels of WSB1, pVHL, and HIF-1α.- ELISA: Measure secreted VEGF levels in conditioned media.- Tube Formation Assay: Evaluate the effect of conditioned media from treated cells on endothelial cell tube formation. |
| Altered Cell Morphology and Migration | WSB1 mediates the degradation of RhoGDI2, a negative regulator of Rho GTPases like Rac1.[7][8] Accumulation of RhoGDI2 upon WSB1 degradation can inhibit Rac1 activity, affecting cytoskeletal dynamics and cell migration.[8] | - Western Blot: Examine protein levels of WSB1 and RhoGDI2.- Rac1 Activity Assay: Perform a pull-down assay to measure active Rac1 levels.- Microscopy: Analyze cell morphology and actin cytoskeleton organization using phalloidin staining.- Wound Healing/Transwell Assay: Quantify cell migration. |
| Decreased c-Myc Expression and Downstream Effects | WSB1 can positively regulate c-Myc expression through the β-catenin signaling pathway, independent of its E3 ligase activity.[9] While the degrader targets WSB1 for degradation, this non-canonical signaling function might also be affected. | - Western Blot: Measure protein levels of WSB1, β-catenin, and c-Myc.- RT-qPCR: Analyze mRNA levels of c-Myc and its target genes.- Reporter Assay: Use a TOP/FOP Flash reporter assay to assess β-catenin/TCF transcriptional activity. |
| Changes in Glucose Metabolism | WSB1 is implicated in regulating glucose metabolism, potentially by maintaining HIF-1 function, which is a key mediator of the Warburg effect.[3][4][10] | - Metabolite Analysis: Measure glucose uptake and lactate production.- Seahorse Assay: Analyze cellular respiration and glycolysis (OCR/ECAR).- Western Blot: Assess levels of key glycolytic enzymes. |
| Neuroprotective Effects | Recent studies suggest a role for WSB1 in a neuroprotective pathway involving the modification and aggregation of neurotoxic proteins like LRRK2 in Parkinson's Disease models.[3][4][10] | - This is an emerging area of WSB1 biology. If working in a neuronal context, consider exploring markers of neuronal health and protein aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterobifunctional molecule that induces the degradation of WSB1 protein. It functions by simultaneously binding to WSB1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of WSB1. A recently discovered WSB1 degrader was shown to function in this manner, leading to the accumulation of its substrate, RhoGDI2.[8]
Q2: What are the known substrates of the WSB1 E3 ubiquitin ligase complex?
A2: WSB1 acts as a substrate recognition component of an E3 ubiquitin ligase complex.[3][4][10] Known substrates that are targeted for degradation by WSB1 include:
-
HIPK2: A kinase involved in apoptosis and tumor suppression.[3][6][7]
-
pVHL: The von Hippel-Lindau tumor suppressor, which targets HIF-1α for degradation.[3][4][5][6]
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RhoGDI2: A negative regulator of Rho GTPases involved in cell motility.[3][4][7][8]
-
Type 2 iodothyronine deiodinase (D2): An enzyme involved in thyroid hormone activation.[11]
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Methylated RelA: A subunit of the NF-κB complex, with degradation leading to the termination of NF-κB signaling.[12]
Q3: We observe a phenotype inconsistent with the known function of our primary WSB1 substrate of interest. What could be the reason?
A3: This could be due to several factors:
-
Pleiotropic effects of WSB1: WSB1 has multiple substrates involved in diverse cellular processes.[3][4][10] The observed phenotype may be a result of the stabilization of other WSB1 substrates.
-
Non-canonical WSB1 function: WSB1 has been shown to regulate c-Myc expression through a mechanism independent of its E3 ligase activity.[9] Degrading WSB1 could affect these non-canonical functions.
-
Off-target effects of the degrader: As with any small molecule, off-target effects are possible. It is crucial to include appropriate controls, such as a structurally related inactive compound or performing WSB1 knockout/knockdown experiments to validate the phenotype.
-
Cell-type specific context: The function and importance of WSB1 and its substrates can vary significantly between different cell types and experimental conditions.
Q4: How can we confirm that this compound is effectively degrading WSB1 in our system?
A4: The most direct way to confirm target engagement is to measure WSB1 protein levels.
-
Western Blotting: This is the gold standard for assessing the levels of a specific protein. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment.
-
Mass Spectrometry-based Proteomics: This can provide a more global view of protein level changes and confirm WSB1 degradation.
Experimental Protocols
Protocol 1: Western Blot Analysis of WSB1 and its Substrates
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on a polyacrylamide gel by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against WSB1, ATM, pVHL, RhoGDI2, c-Myc, or β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Visualizations
References
- 1. WSB1 overcomes oncogene-induced senescence by targeting ATM for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WSB1 overcomes oncogene-induced senescence by targeting ATM for degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WSB1: from homeostasis to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WSB1 promotes tumor metastasis by inducing pVHL degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine as a WSB1 Degrader to Inhibit Cancer Cell Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WSB1 regulates c-Myc expression through β-catenin signaling and forms a feedforward circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WSB1: from homeostasis to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WSB-1 is a Hedgehog-inducible ubiquitin ligase that modulates thyroid hormone activation and PTHrP secretion in the developing growth plate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Negative controls for WSB1 Degrader 1 experiments
This guide provides technical support for researchers using WSB1 Degrader 1, with a focus on the critical role and implementation of negative controls in degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is WSB1 and its primary function?
A1: WSB1, or WD repeat and SOCS box-containing 1, is a substrate recognition component of an E3 ubiquitin ligase complex.[1][2] E3 ligases are cellular enzymes that tag substrate proteins with ubiquitin, marking them for degradation by the proteasome. WSB1 specifically functions as an adaptor, binding to target proteins and presenting them to the rest of the ligase machinery (typically an Elongin B/C-Cullin5-Rbx1 complex) for ubiquitination.[3][4] WSB1 is involved in regulating various cellular processes, including the hypoxia response, thyroid hormone homeostasis, and cancer progression, by targeting proteins such as ATM, pVHL, and RhoGDI2 for degradation.[1][4][5][6]
Q2: How does a WSB1 degrader work?
A2: A WSB1 degrader is a heterobifunctional molecule, such as a Proteolysis-Targeting Chimera (PROTAC), designed to induce the degradation of the WSB1 protein itself.[7][8] It works by simultaneously binding to WSB1 and an E3 ligase (e.g., Cereblon or VHL). This forms a ternary complex that brings the E3 ligase in close proximity to WSB1, leading to WSB1's ubiquitination and subsequent destruction by the proteasome.[8] This targeted protein degradation approach allows for the functional knockout of WSB1 at the protein level.[8]
Q3: Why are negative controls essential for my this compound experiment?
A3: Negative controls are crucial to validate that the observed degradation of WSB1 is a direct result of the specific mechanism of the degrader molecule.[9] They help differentiate between targeted degradation and other effects like off-target toxicity or non-specific inhibition of protein synthesis. An ideal negative control demonstrates that both binding to WSB1 and recruitment of the E3 ligase are required for the degradation event.[9][10]
Q4: What are the most appropriate negative controls for a WSB1 degradation experiment?
A4: There are two primary types of chemical negative controls:
-
Target Binding Mutant: This control is a molecule structurally identical to the active degrader but modified to prevent it from binding to WSB1. It should still bind the E3 ligase. If this control does not cause WSB1 degradation, it confirms the effect is dependent on target engagement.
-
E3 Ligase Binding Mutant: This is the most common and recommended negative control. The molecule is modified so it can no longer bind to the recruited E3 ligase (e.g., Cereblon or VHL) but can still bind to WSB1.[11] Failure of this compound to degrade WSB1 confirms that the degradation is dependent on the recruitment of the specific E3 ligase.[9][12]
Additionally, a proteasome inhibitor (e.g., MG132) can be used as a mechanistic control. Co-treatment of cells with the active degrader and a proteasome inhibitor should "rescue" or prevent WSB1 degradation, confirming the involvement of the ubiquitin-proteasome system.[4][12][13]
Experimental Protocols
Protocol: Western Blotting to Assess WSB1 Degradation
This protocol provides a standard workflow to measure the degradation of WSB1 protein levels in cultured cells following treatment with this compound and its corresponding negative control.
Materials:
-
Cell line expressing detectable levels of WSB1
-
Complete cell culture medium
-
This compound (Active Compound)
-
Negative Control Degrader (e.g., E3 ligase binding mutant)
-
Vehicle control (e.g., DMSO)
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Proteasome inhibitor (e.g., MG132)
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[14]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-WSB1, Anti-GAPDH, or other loading control
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the Active Compound and Negative Control in culture medium.
-
Aspirate the old medium from the cells and add the medium containing the compounds. Ensure a consistent final concentration of the vehicle (e.g., 0.1% DMSO) across all wells.
-
Treatment Groups:
-
Vehicle Control
-
Active Compound (e.g., 1, 10, 100, 1000 nM)
-
Negative Control (at the highest concentration used for the active compound, e.g., 1000 nM)
-
Active Compound (e.g., 100 nM) + Proteasome Inhibitor (e.g., 10 µM MG132, added 1-2 hours prior to degrader treatment)
-
-
Incubate cells for the desired time period (e.g., 4, 8, 16, or 24 hours). Optimization of time and concentration is recommended.[10]
-
-
Cell Lysis:
-
Aspirate the medium and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and loading dye. Load 20-30 µg of protein per lane on an SDS-PAGE gel.[14]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody against WSB1 overnight at 4°C.
-
Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for WSB1 and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the WSB1 signal to the loading control signal for each lane.
-
Calculate the percentage of WSB1 remaining relative to the vehicle-treated control.
-
Data Presentation
Table 1: Example Dose-Response Data for WSB1 Degradation
| Compound | Concentration (nM) | % WSB1 Remaining (Mean ± SD) | Notes |
| Vehicle (DMSO) | 0.1% | 100 ± 5.2 | Baseline WSB1 level. |
| This compound | 1 | 85.3 ± 6.1 | - |
| 10 | 42.1 ± 4.5 | - | |
| 100 | 11.7 ± 3.9 | Significant degradation observed. | |
| 1000 | 8.2 ± 2.1 | Maximal degradation (DCmax). | |
| Negative Control | 1000 | 95.8 ± 7.3 | No significant degradation, confirming specificity. |
| This compound + MG132 | 100 nM + 10 µM | 91.4 ± 8.0 | Degradation is rescued, confirming proteasome-dependence. |
Visual Guides
Caption: Simplified signaling pathway of WSB1-mediated protein degradation.
Caption: Troubleshooting workflow for WSB1 degrader experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No WSB1 degradation observed with the active degrader. | 1. Compound Inactivity: Degrader may be degraded, impure, or inactive. 2. Suboptimal Conditions: Incubation time is too short or concentration is too low.[10] 3. Low Target Expression: WSB1 protein levels in the chosen cell line are too low for detectable degradation.[14] 4. Inefficient Ternary Complex: The degrader may not efficiently form a productive complex between WSB1 and the E3 ligase in your cell model. | 1. Verify compound identity and purity (e.g., via LC-MS, NMR). Use a fresh stock. 2. Perform a time-course (e.g., 2, 4, 8, 16, 24h) and a dose-response experiment (e.g., 1 nM to 10 µM). 3. Confirm WSB1 expression in your cell line via Western Blot or consult literature/databases.[14] Consider using a cell line with higher endogenous expression or an overexpression system. 4. If possible, perform biophysical assays (e.g., NanoBRET) to confirm ternary complex formation. |
| WSB1 is degraded by the negative control compound. | 1. Off-Target Effects: The compound may be causing non-specific protein degradation or cell death. 2. Control Compound Impurity: The negative control may be contaminated with the active degrader. 3. Incorrect Control: The modification made to create the control may not have fully abolished binding to the target or E3 ligase. | 1. Perform a cell viability assay (e.g., CellTiter-Glo) to rule out general toxicity. Analyze levels of other, unrelated proteins to check for non-specific degradation. 2. Verify the purity of the negative control compound. 3. Confirm lack of binding of the control to its intended non-target (WSB1 or E3 ligase) using biophysical assays if available. |
| High background or non-specific bands on Western Blot. | 1. Antibody Issues: Primary or secondary antibody concentration is too high, or the primary antibody has low specificity. 2. Insufficient Blocking: The membrane was not blocked adequately. 3. Protein Overload: Too much protein was loaded onto the gel.[14] | 1. Titrate the primary antibody to find the optimal concentration. Ensure the secondary antibody is specific to the primary's host species. 2. Increase blocking time to 1-2 hours or try a different blocking agent (e.g., BSA instead of milk). 3. Reduce the amount of protein loaded per lane to 15-20 µg. |
| Inconsistent results between experiments. | 1. Variable Cell Conditions: Differences in cell confluency, passage number, or health. 2. Compound Degradation: Instability of degrader in solution or during storage. 3. Inconsistent Technique: Minor variations in incubation times, washing steps, or reagent preparation. | 1. Standardize cell culture procedures. Use cells within a consistent, low passage number range and ensure similar confluency at the start of each experiment. 2. Prepare fresh compound dilutions for each experiment from a validated stock. 3. Follow the experimental protocol precisely. Use timers for incubations and ensure all reagents are prepared consistently. |
References
- 1. WSB1: from homeostasis to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WSB-1 is a Hedgehog-inducible ubiquitin ligase that modulates thyroid hormone activation and PTHrP secretion in the developing growth plate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WSB1 promotes tumor metastasis by inducing pVHL degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WSB1 overcomes oncogene-induced senescence by targeting ATM for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine as a WSB1 Degrader to Inhibit Cancer Cell Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. google.com [google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Researcher's Guide to WSB1 Degrader 1: Specificity, Selectivity, and Performance
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of WSB1 Degrader 1, a potent and orally active degrader of the WD repeat and SOCS box-containing protein 1 (WSB1). As the first publicly disclosed degrader of this emerging cancer target, this document summarizes its performance, specificity, and the experimental framework for its evaluation.
WSB1 is an E3 ubiquitin ligase subunit that has been implicated in cancer progression and metastasis through its role in regulating protein degradation.[1][2][3] this compound, also identified as compound 4, has demonstrated anti-cancer metastatic effects by inducing the degradation of WSB1.[1][4][5] This guide presents the available quantitative data, outlines detailed experimental protocols for its characterization, and provides visualizations of the relevant biological pathways and experimental workflows.
Performance and Quantitative Data
This compound has been shown to induce the degradation of WSB1 in a time- and dose-dependent manner.[4][5] Its functional consequence is the inhibition of cancer cell migration.[1][4][5] The following tables summarize the key quantitative performance metrics reported for this compound.
| Cell Line | Assay | Parameter | Value | Reference |
| H1299-WSB1 | WSB1 Degradation | Concentration Range | 0.25–2500 nM | [4][5] |
| KHOS | Anti-migration | IC50 | 39.1 µM | [4] |
| H460 | Anti-migration | IC50 | 24.47 µM | [4] |
| KHOS | RhoGDI2 Protein Levels | Effective Concentration | 5 µM | [4][5] |
Table 1: In Vitro Performance of this compound. This table summarizes the effective concentrations and half-maximal inhibitory concentration (IC50) for this compound in various cell-based assays.
| Animal Model | Dosing | Outcome | Reference |
| Balb/c (nu/nu) mice with 4T1 breast cancer cells | 100 mg/kg, p.o. daily for 28 days | Effective inhibition of pulmonary metastasis | [4] |
Table 2: In Vivo Efficacy of this compound. This table outlines the in vivo dosing regimen and the observed anti-metastatic effect of this compound in a mouse model of breast cancer.
Specificity and Selectivity
A critical aspect of any protein degrader is its specificity and selectivity. While comprehensive proteome-wide selectivity data for this compound has not yet been published, its mechanism of action provides insights into its expected biological consequences. WSB1 is known to have multiple substrates, and its degradation is expected to affect their stability and downstream signaling.
Known Substrates of WSB1:
-
RhoGDI2: A negative regulator of Rho GTPases, its degradation by WSB1 promotes cancer cell motility. This compound has been shown to increase RhoGDI2 levels.[4][5][6]
-
pVHL: The von Hippel-Lindau tumor suppressor, its degradation by WSB1 leads to the stabilization of hypoxia-inducible factors (HIFs).[2][6]
-
ATM: A key protein kinase in the DNA damage response, its degradation by WSB1 allows cancer cells to bypass oncogene-induced senescence.
-
D2 (Type 2 iodothyronine deiodinase): Involved in thyroid hormone activation.
-
HIPK2 (Homeodomain-interacting protein kinase 2): A regulator of cell fate and apoptosis.[6]
-
LRRK2 (Leucine-rich repeat kinase 2): Implicated in Parkinson's disease.
-
GSK3β (Glycogen synthase kinase 3 beta): A key kinase in various signaling pathways, including Wnt/β-catenin.
-
RelA: A subunit of the NF-κB transcription factor.[7]
The selectivity of this compound for WSB1 over other proteins, and its effect on the degradation of these known WSB1 substrates, would need to be determined through quantitative proteomic studies.
Comparison with Alternatives
Currently, there are no other publicly disclosed, specific degraders of WSB1 available for a direct head-to-head comparison with this compound. While some "WSB1 inhibitors" have been reported, these molecules function through a different mechanism of action (inhibition of activity rather than degradation) and are therefore not suitable for a direct comparison of degradation efficacy. The development of additional WSB1 degraders, such as PROTACs, would be necessary to perform a comparative analysis of key degrader parameters like DC50, Dmax, and selectivity.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the biological context and experimental procedures, the following diagrams are provided.
Figure 1: Simplified WSB1 Signaling Pathway. This diagram illustrates the upstream regulation of WSB1 by hypoxia and oncogenes, its role as a substrate receptor in an E3 ligase complex, and its downstream effects on key protein substrates leading to cancer-related phenotypes.
Figure 2: Experimental Workflow for WSB1 Degrader Evaluation. This flowchart outlines the key experimental steps for characterizing a WSB1 degrader, from initial in vitro cell-based assays to in vivo animal model studies.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize this compound.
Western Blot for WSB1 Degradation
Objective: To determine the dose- and time-dependent degradation of WSB1 and the effect on its substrate, RhoGDI2, upon treatment with this compound.
Materials:
-
Cancer cell lines (e.g., H1299, KHOS)
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-WSB1, anti-RhoGDI2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for different time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein levels.
Quantitative Proteomics for Selectivity Profiling
Objective: To identify the on-target and off-target effects of this compound across the entire proteome.
Materials:
-
Cancer cell line (e.g., H1299)
-
This compound and DMSO (vehicle control)
-
Lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
DTT, iodoacetamide
-
Trypsin
-
Tandem Mass Tag (TMT) or other isobaric labeling reagents
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap)
Procedure:
-
Sample Preparation: Treat cells with this compound or DMSO for a specific time point (e.g., 24 hours). Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Isobaric Labeling: Label the peptide samples from different treatment conditions with TMT reagents.
-
Fractionation: Combine the labeled samples and fractionate the peptides using high-pH reversed-phase HPLC.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data using proteomics software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance upon treatment with this compound.
In Vivo Metastasis Study
Objective: To evaluate the anti-metastatic efficacy of this compound in a relevant animal model.
Materials:
-
Immunocompromised mice (e.g., Balb/c nu/nu)
-
Metastatic cancer cell line (e.g., 4T1 breast cancer cells)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
-
Equipment for tissue collection and processing
Procedure:
-
Tumor Cell Implantation: Inject cancer cells into the mammary fat pad or tail vein of the mice.
-
Treatment: Once tumors are established or after a set period for metastasis to occur, randomize the mice into treatment and vehicle control groups. Administer this compound (e.g., 100 mg/kg) or vehicle daily via oral gavage.
-
Monitoring: Monitor tumor growth with calipers and/or bioluminescence imaging. Monitor the health and body weight of the mice regularly.
-
Endpoint Analysis: At the end of the study (e.g., 28 days), euthanize the mice and harvest the lungs and other relevant organs.
-
Metastasis Quantification: Count the number of metastatic nodules on the surface of the lungs. Tissues can be further analyzed by histology (H&E staining) to confirm and quantify metastasis.
-
Statistical Analysis: Compare the extent of metastasis between the treatment and control groups using appropriate statistical tests.
References
- 1. Discovery of 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine as a WSB1 Degrader to Inhibit Cancer Cell Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WSB1 promotes tumor metastasis by inducing pVHL degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WSB1 overcomes oncogene-induced senescence by targeting ATM for degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|Cas# 2306039-66-5 [glpbio.cn]
- 6. WSB1: from homeostasis to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Head-to-Head Battle: Comparing WSB1 Knockout and Degrader Treatment in Preclinical Models
A comprehensive analysis of two key strategies for inhibiting the E3 ubiquitin ligase WSB1 reveals distinct and overlapping phenotypic consequences in cancer models. This guide provides a detailed comparison of WSB1 knockout and the application of a novel small molecule degrader, offering researchers critical insights into their mechanisms and therapeutic potential.
The E3 ubiquitin ligase WSB1 (WD repeat and SOCS box-containing protein 1) has emerged as a significant driver of tumorigenesis and metastasis in various cancers. Its role in promoting cancer progression is linked to its ability to target key tumor-suppressor proteins for degradation. Consequently, inhibiting WSB1 function has become a promising therapeutic strategy. Two primary approaches to achieve this are genetic knockout of the WSB1 gene and targeted degradation of the WSB1 protein using small molecule degraders. This guide presents a comparative overview of the phenotypic outcomes of these two interventions, supported by experimental data and detailed protocols.
Phenotypic Comparison: A Tale of Two Interventions
Both WSB1 knockout and treatment with a WSB1 degrader lead to similar anti-cancer phenotypes, primarily centered around the inhibition of cell migration, invasion, and metastasis. However, the magnitude and nuances of these effects can differ, underscoring the distinct mechanisms of action.
Key Phenotypic Readouts:
-
Cell Migration and Invasion: Genetic ablation of WSB1 significantly curtails the migratory and invasive capacity of cancer cells. Similarly, treatment with a WSB1 degrader has been shown to potently inhibit cancer cell migration.[1] The primary mechanism underlying this convergence is the stabilization of the Rho GDP dissociation inhibitor 2 (RhoGDI2), a key substrate of WSB1 that negatively regulates cell motility.[1]
-
In Vivo Metastasis: In preclinical mouse models, WSB1 knockout has been demonstrated to suppress tumor metastasis.[2][3] The WSB1 degrader has also exhibited promising anti-metastatic effects in vivo, reducing the metastatic burden in treated animals.[1]
-
Cell Proliferation and Senescence: WSB1 knockout can lead to a reduction in cell proliferation and, in some contexts, the induction of oncogene-induced senescence (OIS).[4][5] This is often mediated by the stabilization of another WSB1 substrate, the ATM kinase, a critical component of the DNA damage response pathway.[4][5] Data on the long-term effects of WSB1 degraders on cell proliferation and senescence are still emerging.
-
Hypoxia Signaling: WSB1 is a key player in the cellular response to hypoxia, forming a positive feedback loop with HIF-1α by targeting the von Hippel-Lindau (pVHL) tumor suppressor for degradation.[3][6][7] WSB1 knockout disrupts this loop, leading to pVHL stabilization and subsequent HIF-1α destabilization.[3][7] The impact of WSB1 degraders on this pathway is an active area of investigation.
Quantitative Data Summary
The following tables summarize the quantitative data from representative studies, providing a comparative view of the effects of WSB1 knockout and degrader treatment.
Table 1: In Vitro Phenotypic Comparison
| Parameter | WSB1 Knockout | WSB1 Degrader Treatment | Reference |
| Cell Migration | Significant reduction in migration rate (cell-type dependent) | Potent inhibition of cell migration | [1] |
| Cell Invasion | Marked decrease in invasive potential through Matrigel | Data not yet available | [2] |
| RhoGDI2 Protein Levels | Increased steady-state levels | Rapid accumulation of RhoGDI2 protein | [1] |
| ATM Protein Levels | Stabilization and increased levels | Data not yet available | [4] |
| HIF-1α Protein Levels (under hypoxia) | Decreased stability | Data not yet available | [3] |
Table 2: In Vivo Phenotypic Comparison
| Parameter | WSB1 Knockout | WSB1 Degrader Treatment | Reference |
| Tumor Metastasis | Significant reduction in metastatic nodules | Effective inhibition of pulmonary metastasis | [1][2] |
| Primary Tumor Growth | Variable effects, can be reduced | Data on primary tumor growth is emerging | [2] |
Signaling Pathways and Experimental Workflows
To visualize the intricate molecular interactions and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: WSB1 Signaling Pathway.
Caption: Experimental Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Generation of WSB1 Knockout Cell Lines using CRISPR-Cas9
This protocol outlines the generation of WSB1 knockout cell lines using the CRISPR-Cas9 system.
-
gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the WSB1 gene using a publicly available design tool.
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed gRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
-
Transfection and Cell Sorting:
-
Transfect the chosen cancer cell line with the gRNA/Cas9 plasmids using a suitable transfection reagent.
-
48-72 hours post-transfection, sort GFP-positive cells using fluorescence-activated cell sorting (FACS) to enrich for transfected cells.
-
-
Single-Cell Cloning and Expansion:
-
Plate the sorted cells at a clonal density (e.g., by limiting dilution) in 96-well plates.
-
Allow single colonies to grow and expand them into larger culture vessels.
-
-
Validation of Knockout:
-
Extract genomic DNA from the expanded clones.
-
Perform PCR to amplify the targeted region of the WSB1 gene.
-
Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of WSB1 protein expression in validated knockout clones by Western blot.
-
Western Blot for Protein Quantification
This protocol describes the quantification of protein levels by Western blot.
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-WSB1, anti-RhoGDI2, anti-ATM) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Cell Migration Assay (Transwell Assay)
This protocol details the measurement of cell migration using a Transwell chamber system.
-
Cell Preparation:
-
Starve the cells in a serum-free medium for 12-24 hours prior to the assay.
-
Resuspend the cells in a serum-free medium.
-
-
Assay Setup:
-
Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.
-
Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Seed the starved cells into the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a duration appropriate for the cell type (typically 12-48 hours).
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with a crystal violet solution.
-
Elute the stain and measure the absorbance at a specific wavelength, or count the number of migrated cells in several random fields under a microscope.
-
In Vivo Tumor Metastasis Model (Tail Vein Injection)
This protocol describes a common method for modeling tumor metastasis in vivo.
-
Cell Preparation:
-
Harvest cancer cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a specific concentration (e.g., 1 x 10^6 cells/100 µL).
-
-
Animal Injection:
-
Inject the cell suspension into the lateral tail vein of immunocompromised mice (e.g., nude or SCID mice).
-
-
Monitoring and Treatment:
-
Monitor the mice regularly for signs of tumor development and metastasis (e.g., weight loss, labored breathing).
-
For degrader studies, administer the WSB1 degrader or vehicle control according to the predetermined dosing schedule.
-
-
Metastasis Assessment:
-
After a set period (e.g., 4-8 weeks), euthanize the mice and harvest the lungs and other relevant organs.
-
Fix the tissues in formalin and embed them in paraffin.
-
Perform histological analysis (e.g., hematoxylin and eosin staining) to count the number and measure the size of metastatic nodules.
-
For cells expressing a reporter gene (e.g., luciferase), metastasis can be monitored non-invasively using in vivo imaging systems.
-
Conclusion
Both WSB1 knockout and degrader treatment represent viable strategies for targeting WSB1 and inhibiting its pro-tumorigenic functions. While genetic knockout provides a permanent and complete loss of function, small molecule degraders offer a transient and potentially more therapeutically tractable approach. The convergence of their phenotypic effects, particularly on cell migration and metastasis, validates WSB1 as a critical target in cancer therapy. Further research, including direct side-by-side comparisons and comprehensive off-target analyses of WSB1 degraders, will be crucial for advancing these promising anti-cancer strategies toward clinical application.
References
- 1. Discovery of 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine as a WSB1 Degrader to Inhibit Cancer Cell Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WSB-1 regulates the metastatic potential of hormone receptor negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WSB1 promotes tumor metastasis by inducing pVHL degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WSB1 overcomes oncogene-induced senescence by targeting ATM for degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WSB1 overcomes oncogene-induced senescence by targeting ATM for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validating the Effects of WSB1 Degraders: A Comparative Guide to Rescue Experiments
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of experimental strategies to validate the on-target effects of WSB1 degraders. We detail rescue experiments, a critical step in confirming that the observed cellular phenotype is a direct consequence of WSB1 degradation and not due to off-target effects.
This guide will focus on a recently identified WSB1 degrader, designated as "WSB1 Degrader 1"[1][2], and compare this targeted degradation approach with other potential inhibitory mechanisms. We provide detailed experimental protocols, quantitative data summaries, and visualizations to aid in the design and interpretation of validation studies.
Introduction to WSB1 and Targeted Degradation
WD repeat and SOCS box-containing protein 1 (WSB1) is an E3 ubiquitin ligase that plays a critical role in various cellular processes, including hypoxia response and cancer progression.[1][2] It functions by targeting specific substrate proteins for proteasomal degradation. In many cancers, WSB1 is overexpressed and contributes to tumor growth and metastasis by degrading tumor-suppressor proteins. This makes WSB1 an attractive therapeutic target.
Targeted protein degradation is a novel therapeutic modality that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. A WSB1 degrader is designed to bring WSB1 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of WSB1 itself.
To rigorously validate the effects of a WSB1 degrader, it is essential to perform rescue experiments. These experiments aim to demonstrate that the observed phenotype can be reversed by reintroducing a form of WSB1 that is resistant to the degrader. This provides strong evidence that the degrader's effects are specifically due to the loss of WSB1.
Comparison of WSB1-Targeting Strategies
Here, we compare the targeted degradation of WSB1 with alternative inhibitory approaches.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| This compound | Induces the proteasomal degradation of the entire WSB1 protein. | High specificity and potency; can eliminate both scaffolding and enzymatic functions of WSB1. | Potential for off-target degradation; requires careful validation. |
| Small Molecule Inhibitors (e.g., G490-0341) | Binds to a specific domain of WSB1 (e.g., the WD40 domain) to block its interaction with substrates.[1] | Can be highly specific for a particular protein-protein interaction. | May not inhibit all functions of WSB1; potential for resistance through mutations in the binding site. |
| Indirect Inhibitors (e.g., MEK1/2 inhibitors) | Target upstream signaling pathways that regulate WSB1 activity or expression. | May have broader effects by targeting multiple downstream effectors of the pathway. | Less specific to WSB1; effects may not be solely attributable to WSB1 inhibition. |
Rescue Experiments to Validate WSB1 Degrader Effects
The core principle of a rescue experiment is to demonstrate that the cellular effects of a WSB1 degrader can be reversed by the expression of a degrader-resistant WSB1 mutant.
Experimental Workflow
References
- 1. Identification of Potential WSB1 Inhibitors by AlphaFold Modeling, Virtual Screening, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine as a WSB1 Degrader to Inhibit Cancer Cell Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of WSB1 Degrader 1 Across Diverse Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of WSB1 Degrader 1's performance in various cancer cell lines, supported by available experimental data. This document outlines the degrader's mechanism of action, summarizes its efficacy, and provides detailed protocols for key experimental assays.
WSB1 (WD repeat and SOCS box-containing 1) is an E3 ubiquitin ligase that is overexpressed in numerous cancers, including breast, pancreatic, lung, and osteosarcoma. It functions as a key promoter of tumorigenesis by targeting tumor suppressor proteins for degradation, thereby facilitating cancer cell survival, proliferation, and metastasis. This compound is a potent and orally active compound designed to induce the degradation of the WSB1 protein, presenting a promising therapeutic strategy for cancers dependent on this pathway.
Mechanism of Action of this compound
WSB1 is a crucial component of the E3 ubiquitin ligase complex, which marks specific proteins for proteasomal degradation. In cancer cells, WSB1 targets several tumor suppressor proteins, including Ataxia-Telangiectasia Mutated (ATM) and the von Hippel-Lindau tumor suppressor (pVHL). By degrading these proteins, WSB1 helps cancer cells evade apoptosis and oncogene-induced senescence. Furthermore, WSB1 promotes the stability of hypoxia-inducible factor 1-alpha (HIF-1α) and c-Myc, key transcription factors that drive tumor growth, angiogenesis, and metabolic reprogramming.
This compound functions by selectively targeting the WSB1 protein for degradation. This leads to the accumulation of WSB1's downstream targets, such as the Rho GDP dissociation inhibitor 2 (RhoGDI2). Increased levels of RhoGDI2 inhibit the activity of Rho GTPases, which are critical for cytoskeletal reorganization and cell motility, thereby suppressing cancer cell migration and metastasis.[1]
Data Presentation: Efficacy of this compound
The following tables summarize the available quantitative and qualitative data on the efficacy of this compound in different cancer cell lines. It is important to note that publicly available data on the cytotoxic and apoptotic effects of this compound is limited, with a primary focus on its anti-migratory and anti-metastatic properties.
Table 1: Quantitative Anti-Migration Efficacy of this compound
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| KHOS | Osteosarcoma | Migration Assay | 39.1 | [2] |
| H460 | Lung Cancer | Migration Assay | 24.47 | [2] |
Table 2: Qualitative Efficacy of this compound
| Cell Line/Model | Cancer Type | Assay | Observed Effect | Reference |
| H1299-WSB1 | Lung Cancer | Wound Healing Assay | Significant inhibition of wound healing | [2] |
| A2780 | Ovarian Cancer | Wound Healing Assay | Inhibition of wound healing in wild-type cells | [2] |
| 4T1 (in vivo) | Breast Cancer | Lung Metastasis Model | Effective inhibition of pulmonary metastasis | [2] |
| KHOS | Osteosarcoma | Western Blot | Increased RhoGDI2 protein levels | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
Validating WSB1 Degrader Activity: An Orthogonal Methods Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted protein degraders represents a promising therapeutic strategy. WD repeat and SOCS box-containing protein 1 (WSB1) has emerged as a compelling target in oncology and other diseases due to its role in promoting cancer cell metastasis and regulating key signaling pathways.[1][2] This guide provides a comparative overview of orthogonal methods to validate the activity of WSB1 degraders, complete with experimental data, detailed protocols, and visual workflows to aid in the robust assessment of degrader efficacy and mechanism of action.
Direct and Indirect Validation Strategies
Validating the activity of a WSB1 degrader requires a multi-faceted approach, employing both direct and indirect methods to confirm target engagement, degradation, and downstream functional consequences. An effective validation workflow confirms that the degrader induces the ubiquitination and subsequent proteasomal degradation of WSB1, leading to the expected biological outcomes in cellular models.
Biochemical and Cellular Assays for WSB1 Degrader Validation
A panel of biochemical and cellular assays should be employed to provide a comprehensive validation of a WSB1 degrader. These assays aim to confirm the direct degradation of WSB1, assess its ubiquitination status, and measure the functional impact on downstream signaling pathways and cellular phenotypes.
Direct Measurement of WSB1 Protein Degradation
The most direct method to confirm degrader activity is to quantify the reduction in WSB1 protein levels.
-
Western Blotting: A standard and widely used technique to assess the levels of a specific protein in a sample. A decrease in the intensity of the WSB1 band following degrader treatment indicates protein degradation.
-
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) Mass Spectrometry: A quantitative proteomic method that provides a global and unbiased view of protein abundance changes. This technique can confirm the specific degradation of WSB1 and identify potential off-target effects.
Table 1: Quantitative Analysis of WSB1 Degradation
| Method | Cell Line | Degrader Concentration | Treatment Time | WSB1 Degradation (%) | Reference |
| Western Blot | H1299-WSB1 | 2.5 µM | 24 hours | Significant | [3] |
| Western Blot | KHOS | 5 µM | Not Specified | Not Quantified | [3] |
Assessment of WSB1 Ubiquitination
Since degraders co-opt the ubiquitin-proteasome system, demonstrating increased ubiquitination of the target protein is a key validation step.
-
Co-Immunoprecipitation (Co-IP): This technique is used to demonstrate the interaction between WSB1 and ubiquitin. An increase in ubiquitinated WSB1 upon degrader treatment, often in the presence of a proteasome inhibitor like MG132, confirms the mechanism of action.[4]
-
In Vitro Ubiquitination Assay: This cell-free assay reconstitutes the ubiquitination cascade (E1, E2, E3 ligase, ubiquitin, and ATP) to directly measure the ubiquitination of a substrate. This can be used to confirm that the degrader facilitates the ubiquitination of WSB1 by the recruited E3 ligase.[5][6][7]
Evaluation of Downstream Signaling Pathways
WSB1 is known to regulate several key signaling pathways. Assessing the activity of these pathways provides functional validation of WSB1 degradation.
-
HIF-1α Pathway: WSB1 can promote the degradation of the von Hippel-Lindau (pVHL) tumor suppressor, leading to the stabilization and increased activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[4][8] Degradation of WSB1 is expected to decrease HIF-1α levels and activity.
-
Luciferase Reporter Assay: A common method to measure the transcriptional activity of HIF-1α. Cells are transfected with a reporter construct containing a luciferase gene driven by a promoter with Hypoxia Response Elements (HREs). A decrease in luciferase activity upon degrader treatment indicates reduced HIF-1α activity.[9][10][11]
-
-
β-catenin Pathway: WSB1 has been shown to positively regulate the Wnt/β-catenin signaling pathway.[12]
Table 2: Functional Impact on Downstream Signaling
| Pathway | Assay | Cell Line | Degrader Treatment | Expected Outcome | Reference |
| HIF-1α | Western Blot for HIF-1α | HEK293T | WSB1 shRNA | Decreased HIF-1α | [8] |
| β-catenin | Luciferase Reporter | Not Specified | WSB1 Degrader | Decreased Reporter Activity | [12] |
Phenotypic Assays
Assessing the impact of WSB1 degradation on cellular behavior provides crucial evidence of the degrader's functional efficacy.
-
Cell Migration and Invasion Assays: WSB1 is known to promote cancer cell migration and invasion.
-
Wound Healing (Scratch) Assay: This method creates a "wound" in a confluent cell monolayer and monitors the rate of cell migration to close the gap. An effective WSB1 degrader should inhibit this process.[16][17][18][19]
-
Transwell Assay (Boyden Chamber): This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant. For invasion assays, the membrane is coated with an extracellular matrix component like Matrigel. A reduction in the number of migrated/invaded cells indicates degrader activity.[20][21][22][23]
-
Table 3: Phenotypic Effects of WSB1 Degradation
| Assay | Cell Line | Degrader (WSB1 Degrader 1) | Effect | Reference |
| Migration Assay | KHOS | IC50 = 39.1 µM | Inhibition of migration | [3] |
| Migration Assay | H460 | IC50 = 24.47 µM | Inhibition of migration | [3] |
| Wound Healing | H1299-WSB1 | Not Specified | Inhibition of wound healing | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate interpretation of results.
Western Blotting for WSB1
-
Sample Preparation: Lyse cells treated with the WSB1 degrader and control vehicle in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[24][25][26]
-
Gel Electrophoresis: Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against WSB1 overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Co-Immunoprecipitation for WSB1 Ubiquitination
-
Cell Lysis: Lyse cells treated with the WSB1 degrader and a proteasome inhibitor (e.g., MG132) in a non-denaturing lysis buffer.[27][28][29]
-
Immunoprecipitation: Incubate the cell lysate with an anti-WSB1 antibody overnight at 4°C. Add Protein A/G agarose or magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
-
Western Blotting: Analyze the eluted samples by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated WSB1.
Wound Healing Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.[16][17][18][19]
-
Creating the Wound: Create a scratch in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells with PBS to remove detached cells and then add fresh media containing the WSB1 degrader or vehicle control.
-
Imaging: Capture images of the wound at time 0 and at various time points thereafter (e.g., 24, 48 hours).
-
Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.
Visualizing the Validation Workflow and Signaling Pathways
Diagrams created using Graphviz (DOT language) illustrate the key experimental workflows and signaling pathways involved in the validation of WSB1 degrader activity.
Caption: Workflow for the orthogonal validation of WSB1 degrader activity.
Caption: Simplified WSB1-HIF-1α signaling cascade.
Caption: Overview of the WSB1-β-catenin signaling pathway.
References
- 1. Discovery of 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine as a WSB1 Degrader to Inhibit Cancer Cell Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. docs.abcam.com [docs.abcam.com]
- 6. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2.10. HIF-1α Luciferase Assay [bio-protocol.org]
- 10. HIF-1α-related Assays (Hypoxia) | Proteintech [ptglab.com]
- 11. Virus-based reporter systems for monitoring transcriptional activity of hypoxia-inducible factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ibidi.com [ibidi.com]
- 17. Cell migration assay [bio-protocol.org]
- 18. clyte.tech [clyte.tech]
- 19. Wound healing assay | Abcam [abcam.com]
- 20. pharm.ucsf.edu [pharm.ucsf.edu]
- 21. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 22. snapcyte.com [snapcyte.com]
- 23. Transwell Migration and Invasion Assays [bio-protocol.org]
- 24. bio-rad.com [bio-rad.com]
- 25. origene.com [origene.com]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. Co-Immunoprecipitation Detection of Protein Ubiquitination | MtoZ Biolabs [mtoz-biolabs.com]
- 28. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 29. antibodiesinc.com [antibodiesinc.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of WSB1 Degrader 1, a potent, orally active degrader of the WD repeat and SOCS box-containing protein 1 (WSB1) with demonstrated anti-cancer metastatic effects.[1][2][3] As direct and comprehensive cross-reactivity studies on this compound are not extensively documented in publicly available literature, this guide outlines a proposed experimental approach to evaluate its selectivity, particularly against its closest structural and functional homolog, WSB2.
Introduction to WSB1 and its Homolog WSB2
WSB1 is an E3 ubiquitin ligase subunit that plays a crucial role in hypoxia-driven tumor cell migration and the degradation of several key proteins, including RhoGDI2, the von Hippel-Lindau tumor suppressor (VHL), and ATM. Its involvement in cancer progression has made it an attractive therapeutic target. WSB2 shares a high degree of amino acid sequence similarity (approximately 65%) with WSB1 and is also involved in protein degradation pathways, making it a critical candidate for cross-reactivity assessment to ensure the selective therapeutic action of a WSB1-targeted degrader.
Proposed Cross-Reactivity Study: WSB1 vs. WSB2
To ascertain the selectivity of this compound, a direct comparison of its degradation efficiency against WSB1 and WSB2 is proposed. The following table illustrates the potential data that could be generated from such a study.
Table 1: Comparative Degradation of WSB1 and WSB2 by this compound
| Degrader Concentration (nM) | % WSB1 Degradation (DC50) | % WSB2 Degradation (DC50) | Selectivity Ratio (WSB2 DC50 / WSB1 DC50) |
| 1 | 15% | <5% | >25 |
| 10 | 50% | 8% | >25 |
| 100 | 85% | 20% | >10 |
| 1000 | 95% | 40% | >5 |
Note: The data presented in this table is hypothetical and serves as a template for presenting results from the proposed experimental protocols. DC50 represents the concentration of the degrader required to induce 50% degradation of the target protein.
Experimental Protocols
To generate the comparative data presented above, the following experimental methodologies are recommended:
Quantitative Proteomics for Unbiased Selectivity Profiling
This method provides a global view of protein level changes upon treatment with this compound.
-
Cell Culture and Treatment: Human cancer cell lines with endogenous expression of both WSB1 and WSB2 (e.g., H1299 or A2780) are cultured to 70-80% confluency. Cells are then treated with a concentration range of this compound (e.g., 1 nM to 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Protein Extraction and Digestion: Following treatment, cells are harvested, and proteins are extracted. Protein concentration is quantified, and equal amounts of protein from each condition are subjected to in-solution trypsin digestion.
-
Tandem Mass Tag (TMT) Labeling and Mass Spectrometry: The resulting peptides are labeled with TMT reagents for multiplexed quantitative analysis. The labeled peptides are then combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of proteins across different treatment conditions is determined by analyzing the TMT reporter ion intensities. The percentage degradation for WSB1, WSB2, and other identified proteins is calculated relative to the vehicle-treated control.
Targeted Western Blotting for Validation
This technique is used to validate the findings from the proteomics study for specific proteins of interest.
-
Cell Lysate Preparation: Cells are treated with this compound as described above. After treatment, cells are lysed, and protein concentrations are determined.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for WSB1, WSB2, and a loading control (e.g., GAPDH or β-actin).
-
Detection and Quantification: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified using densitometry software, and the level of protein degradation is calculated relative to the loading control and the vehicle-treated sample.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the biological context and experimental design, the following diagrams are provided.
References
Safety Operating Guide
Personal protective equipment for handling WSB1 Degrader 1
Disclaimer: This document provides essential safety and logistical information for handling WSB1 Degrader 1 based on general guidelines for potent, powdered research compounds with potential cytotoxic effects. A specific Material Safety Data Sheet (MSDS) for this compound was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals are strongly advised to obtain the official MSDS from the supplier for definitive and comprehensive safety data.
This compound is an orally active, potent anticancer agent.[1][2][3][4] Due to its potential cytotoxic nature, stringent safety protocols must be followed during handling, storage, and disposal to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the primary line of defense against exposure to potent compounds. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05 compliant).[5][6] Butyl gloves are recommended when working with Dimethyl Sulfoxide (DMSO).[3] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. DMSO readily penetrates standard nitrile gloves; therefore, butyl gloves are necessary when handling solutions of this compound in DMSO.[3][7] |
| Body Protection | Disposable, moisture-resistant, long-sleeved gown with cuffs.[8] A lab coat made of a low-linting, non-flammable material should be worn over personal clothing. | Protects skin and personal clothing from contamination by powder or splashes. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[8] | Protects against splashes of powder or solvent solutions to the eyes and face. |
| Respiratory Protection | An N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood or biological safety cabinet.[9] | Minimizes the risk of inhaling fine powder particles. |
Operational and Disposal Plans
Engineering Controls
All work involving the handling of powdered this compound should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[10] A designated area within the laboratory should be established for the handling of this potent compound.[11]
Storage
Store this compound as a solid powder at -20°C for long-term storage (up to 3 years).[12] For solutions in DMSO, store at -80°C for up to one year.[12] Keep the container tightly sealed in a dry, well-ventilated area.
Disposal Plan
All waste generated from handling this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste (contaminated gloves, gowns, bench paper, etc.) | Labeled, leak-proof, puncture-resistant containers specifically designated for cytotoxic waste.[13] These are often color-coded (e.g., yellow with a purple lid or red).[12][13] | High-temperature incineration is the required method for destroying cytotoxic waste.[14] |
| Liquid Waste (unused solutions, contaminated solvents) | Labeled, leak-proof, chemical-resistant containers designated for cytotoxic chemical waste. | Collection by a licensed hazardous waste disposal company for high-temperature incineration. |
| Sharps (needles, syringes, etc.) | Puncture-proof sharps containers specifically labeled for cytotoxic waste.[14] | Collection by a licensed hazardous waste disposal company for incineration. |
Experimental Protocols
Handling of Powdered this compound
-
Preparation : Don all required PPE as outlined in the table above. Ensure a certified chemical fume hood is operational. Line the work surface of the fume hood with absorbent bench paper.
-
Weighing : If possible, purchase the compound in pre-weighed amounts to avoid opening the primary container.[11] If weighing is necessary, perform it within the fume hood. Use an anti-static gun if the powder is prone to static dispersal.[11]
-
Aliquotting : Carefully transfer the desired amount of powder to a tared, labeled container.
-
Cleanup : Decontaminate all surfaces and equipment used with a suitable cleaning agent (e.g., 70% ethanol), and dispose of all contaminated materials as cytotoxic waste.
-
Post-Handling : Remove PPE in the correct order to avoid cross-contamination and dispose of it as cytotoxic waste. Wash hands thoroughly with soap and water.
Preparation of this compound Solution in DMSO
-
Preparation : Follow the same preparation steps as for handling the powder, ensuring all work is done in a chemical fume hood. Use butyl gloves when handling DMSO.[3]
-
Solubilization : this compound is soluble in DMSO.[1] Add the desired volume of DMSO to the vial containing the pre-weighed powder.
-
Mixing : Gently vortex or sonicate the solution to ensure complete dissolution.
-
Storage : Store the resulting solution in a tightly sealed vial at -80°C.
-
Cleanup and Post-Handling : Follow the same cleanup and post-handling procedures as for the powdered compound.
Mandatory Visualizations
Caption: A flowchart outlining the immediate steps to take in the event of a chemical spill.
Caption: A diagram illustrating the lifecycle of handling this compound in a laboratory setting.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. Chemical Spill Procedures | California State University Monterey Bay [csumb.edu]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 7. fishersci.com [fishersci.com]
- 8. Cytotoxic Drug Safety [tru.ca]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 10. gerpac.eu [gerpac.eu]
- 11. safety.duke.edu [safety.duke.edu]
- 12. sharpsmart.co.uk [sharpsmart.co.uk]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
